Aganepag Isopropyl
Description
This compound is under investigation in clinical trial NCT01110499 (Safety and Efficacy of AGN-210961 Ophthalmic Solution Compared With Bimatoprost Ophthalmic Solution in Patients With Glaucoma or Ocular Hypertension).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4S/c1-4-5-6-10-24(29)20-11-13-22(14-12-20)28-21(15-18-26(28)30)8-7-9-23-16-17-25(33-23)27(31)32-19(2)3/h11-14,16-17,19,21,24,29H,4-10,15,18H2,1-3H3/t21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBCKDGBDUAIQ-URXFXBBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-20-8 | |
| Record name | Aganepag isopropyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aganepag isopropyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AGANEPAG ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R096XE6760 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aganepag Isopropyl: A Deep Dive into its Mechanism of Action as a Selective EP2 Receptor Agonist for Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
Aganepag isopropyl (AGN-210961) is an investigational small molecule that has been explored for its potential to lower intraocular pressure (IOP) in patients with glaucoma or ocular hypertension.[1][2] Its core mechanism of action lies in its function as a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2).[3][4][5] This technical guide will provide an in-depth exploration of the molecular and cellular pathways influenced by this compound, drawing upon available data and insights from analogous compounds in the same therapeutic class.
Core Mechanism: Selective EP2 Receptor Agonism
The EP2 receptor is a Gs-protein-coupled receptor predominantly found in the trabecular meshwork and ciliary body of the eye. Activation of this receptor initiates a signaling cascade that ultimately leads to a reduction in IOP.
Signaling Pathway
The binding of the active metabolite of this compound to the EP2 receptor is hypothesized to trigger the following sequence of events:
-
G-Protein Activation: The agonist-receptor complex activates the associated Gs alpha subunit of the G-protein.
-
Adenylate Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
cAMP-Mediated Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors. This cascade is thought to promote the relaxation of the trabecular meshwork and ciliary muscle, thereby increasing both the conventional (trabecular) and uveoscleral outflow of aqueous humor.
The dual outflow enhancement is a key feature of selective EP2 receptor agonists, distinguishing them from other classes of IOP-lowering agents like prostaglandin F2α analogues (FP agonists), which primarily enhance uveoscleral outflow.
Quantitative Data
While specific quantitative data for this compound's binding affinity and potency are not publicly available, data from the structurally and functionally similar compound, Omidenepag (the active metabolite of Omidenepag Isopropyl), provides valuable context.
| Parameter | Value | Compound | Receptor |
| Ki | 3.6 nM | Omidenepag | Human EP2 |
| EC50 | 8.3 nM | Omidenepag | Human EP2 |
Table 1: In vitro activity of Omidenepag, the active metabolite of a selective EP2 receptor agonist, at the human EP2 receptor.
Experimental Protocols
The determination of the mechanism of action for selective EP2 receptor agonists typically involves a combination of in vitro and in vivo studies.
In Vitro Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor.
Objective: To quantify the affinity of the active metabolite of this compound for the human EP2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human EP2 receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the EP2 receptor (e.g., [3H]-PGE2) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (active metabolite of this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Functional assays are employed to measure the agonist activity (EC50) of a compound.
Objective: To determine the potency of the active metabolite of this compound in activating the EP2 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human EP2 receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the active metabolite of this compound.
-
cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated from this curve.
Visualizing the Mechanism and Workflow
Caption: Signaling pathway of this compound's active metabolite.
Caption: Workflow for determining binding affinity and functional potency.
Clinical Significance and Future Directions
This compound was investigated in a clinical trial (NCT01110499) to assess its safety and efficacy compared to bimatoprost in patients with glaucoma or ocular hypertension. While the detailed results of this trial are not widely published, the development of selective EP2 receptor agonists represents a promising therapeutic strategy. These agents offer a novel mechanism of action that could be beneficial for patients who are non-responsive to or intolerant of existing first-line therapies like FP agonists.
Further research is needed to fully elucidate the specific pharmacological profile of this compound and to understand its long-term efficacy and safety. Head-to-head clinical trials with other IOP-lowering agents and studies in diverse patient populations will be essential to define its role in the management of glaucoma and ocular hypertension. The potential for reduced side effects compared to FP agonists, particularly prostaglandin-associated periorbitopathy (PAP), is an area of significant interest.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C27H37NO4S | CID 46928007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (AGN-210961) | EP2激动剂 | MCE [medchemexpress.cn]
Aganepag Isopropyl: An In-Depth Profile of a Selective EP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag isopropyl, also known as AGN-210961, is a selective agonist of the E-prostanoid receptor 2 (EP2). It has been investigated for its potential therapeutic effects, particularly in the field of ophthalmology for the reduction of intraocular pressure. As a selective EP2 agonist, this compound is designed to target a specific signaling pathway, offering the potential for a focused therapeutic action with a reduced likelihood of off-target effects associated with non-selective prostaglandin analogs.
This technical guide provides a comprehensive overview of the EP2 receptor selectivity of this compound, including its mechanism of action, and outlines the standard experimental protocols used to characterize such a compound. Due to the limited availability of specific quantitative binding and functional potency data for this compound in the public domain, this document will focus on the established principles of EP2 receptor pharmacology and the methodologies for its assessment, which would be applied to fully characterize this compound.
Data Presentation
A comprehensive analysis of this compound's selectivity would require quantitative data on its binding affinity and functional potency across the different prostanoid EP receptor subtypes. This data is typically presented in tables to allow for a clear comparison. While specific data for this compound is not publicly available, the following tables illustrate the conventional format for presenting such findings.
Table 1: Prostanoid Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| EP1 | Data not available |
| EP2 | Data not available |
| EP3 | Data not available |
| EP4 | Data not available |
| FP | Data not available |
| DP1 | Data not available |
| IP | Data not available |
| TP | Data not available |
Kᵢ (inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Prostanoid Receptor Functional Activity Profile of this compound
| Receptor Subtype | Functional Potency (EC₅₀, nM) |
| EP1 | Data not available |
| EP2 | Data not available |
| EP3 | Data not available |
| EP4 | Data not available |
EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater potency.
Signaling Pathways
The selectivity of this compound for the EP2 receptor dictates its downstream cellular effects. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the therapeutic effects of EP2 agonists.
Experimental Protocols
The determination of a drug's receptor selectivity profile involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments that would be cited to establish the EP2 receptor selectivity of this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Kᵢ) of a test compound to a specific receptor.
Objective: To quantify the affinity of this compound for EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Membrane preparations from cells stably expressing human recombinant EP1, EP2, EP3, or EP4 receptors.
-
Radiolabeled ligands specific for each receptor subtype (e.g., [³H]-PGE₂).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor-containing membrane preparations with a fixed concentration of the specific radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays are used to measure the ability of a compound to activate Gαs-coupled receptors, such as the EP2 receptor, and determine its functional potency (EC₅₀).
Objective: To determine the functional potency of this compound at the EP2 receptor and assess its activity at other EP receptor subtypes.
Materials:
-
Cells stably expressing human recombinant EP1, EP2, EP3, or EP4 receptors.
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Plating: Seed the cells expressing the target receptor in a multi-well plate and grow to a suitable confluency.
-
Compound Addition: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate for a specific period (e.g., 30 minutes at 37°C) to allow for receptor activation and cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Mandatory Visualization
Conclusion
This compound is recognized as a selective EP2 receptor agonist. A thorough understanding of its therapeutic potential and safety profile relies on a detailed characterization of its binding affinities and functional potencies across the full panel of prostanoid receptors. The experimental protocols described herein represent the standard methodologies for obtaining the critical data required to construct a comprehensive selectivity profile. The generation of such quantitative data is essential for advancing the understanding of this compound's mechanism of action and for guiding its further development and clinical application.
Aganepag Isopropyl molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical information, particularly regarding synthesis, formulation, and detailed clinical trial results for Aganepag Isopropyl (also known as AGN-210961), is limited. This guide provides a comprehensive overview of the available data on this compound and, where specified, uses data from the structurally similar and well-documented selective EP2 agonist, Omidenepag Isopropyl, as a representative example to illustrate the pharmacology and clinical profile of this drug class.
Core Molecular and Chemical Properties
This compound is a small molecule that acts as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] It was under investigation for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3]
Molecular Structure
The chemical structure of this compound is characterized by a pyrrolidine core linked to a thiophene carboxylate and a phenyl group with a hydroxyhexyl side chain.
IUPAC Name: propan-2-yl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate[3]
SMILES: CCCCC--INVALID-LINK--CCCC3=CC=C(S3)C(=O)OC(C)C">C@@HO[3]
InChI Key: GKRBCKDGBDUAIQ-URXFXBBRSA-N
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H37NO4S | |
| Molecular Weight | 471.7 g/mol | |
| CAS Number | 910562-20-8 | |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) |
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.
In the context of intraocular pressure (IOP) reduction, the activation of EP2 receptors in the trabecular meshwork and ciliary body is thought to increase the outflow of aqueous humor through both the conventional (trabecular) and unconventional (uveoscleral) pathways, thereby lowering IOP.
Pharmacokinetics and Metabolism
Omidenepag Isopropyl is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, omidenepag. Following topical administration in humans, the active metabolite reaches maximum plasma concentration (Cmax) in approximately 10-15 minutes, with a short half-life of around 30 minutes. Systemic exposure is low, and there is no evidence of accumulation with repeated dosing.
Clinical Studies and Efficacy
This compound was investigated in a Phase 2 clinical trial (NCT01110499) to evaluate its safety and efficacy in patients with glaucoma or ocular hypertension, with Bimatoprost ophthalmic solution as a comparator. However, the detailed results of this trial have not been widely published.
Clinical studies on Omidenepag Isopropyl have demonstrated a significant reduction in IOP in patients with primary open-angle glaucoma and ocular hypertension. The IOP-lowering effect is comparable to that of prostaglandin F2α analogs, which are a standard of care.
Safety and Tolerability
The safety and tolerability profile of this compound has not been extensively detailed in public records. For the class of selective EP2 agonists, common adverse events observed in clinical trials of Omidenepag Isopropyl include conjunctival hyperemia, eye irritation, and blurred vision.
Synthesis and Formulation
Detailed, publicly accessible protocols for the synthesis and formulation of this compound are not available. The synthesis of similar complex organic molecules typically involves multi-step synthetic routes. Ophthalmic formulations of such compounds are generally sterile, buffered aqueous solutions or suspensions designed for topical administration to the eye.
Analytical Methods
Specific analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations have not been published. However, standard analytical techniques for small molecules of this nature would include:
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection for separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for structural elucidation and identification.
Example Experimental Workflow for Analytical Method Development
Conclusion
This compound is a selective EP2 receptor agonist that showed promise as a treatment for elevated intraocular pressure. While specific data on this compound is limited, the broader class of selective EP2 agonists, represented by Omidenepag Isopropyl, has demonstrated a novel mechanism of action for IOP reduction with a generally favorable safety profile. Further research and publication of clinical trial data for this compound would be necessary to fully elucidate its therapeutic potential.
References
Aganepag Isopropyl: A Review of its Developmental Trajectory as a Selective EP2 Agonist
Introduction
Aganepag isopropyl, also identified as AGN-210961, emerged as a promising therapeutic agent in the field of ophthalmology, specifically for the management of elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. As a selective prostaglandin E2 (EP2) receptor agonist, it represents a targeted approach to enhancing aqueous humor outflow. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical investigations, and its position within the broader landscape of selective EP2 agonists. Due to the limited public availability of extensive data specifically on this compound, this guide will also draw upon the well-documented development of a related compound in the same class, Omidenepag Isopropyl, to illustrate the scientific principles and experimental frameworks relevant to this therapeutic category.
Discovery and Rationale
The development of this compound was rooted in the scientific pursuit of novel mechanisms to lower IOP, a primary risk factor for glaucomatous optic neuropathy. While prostaglandin F2α (FP) receptor agonists have been the cornerstone of glaucoma therapy, the exploration of other prostanoid receptors, such as the EP2 receptor, offered the potential for a differentiated therapeutic profile.[1] Selective EP2 receptor agonists were investigated for their potential to lower IOP with a distinct mechanism of action compared to FP agonists.[1]
This compound was identified as a potent and selective agonist of the EP2 receptor.[1] Like other isopropyl esters in this class, it was designed as a prodrug to enhance corneal penetration. Following topical administration, it is hydrolyzed to its active acid form, Aganepag, which then exerts its pharmacological effect.
Mechanism of Action: The EP2 Signaling Pathway
This compound's therapeutic effect is mediated through the activation of the prostaglandin EP2 receptor, a G-protein coupled receptor. The binding of the active metabolite, Aganepag, to the EP2 receptor is believed to initiate a signaling cascade that leads to a reduction in intraocular pressure. This is primarily achieved by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.
The signaling pathway is initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, ultimately resulting in the relaxation of the trabecular meshwork and ciliary muscle, and remodeling of the extracellular matrix. This multifaceted action on the outflow pathways facilitates the drainage of aqueous humor from the anterior chamber of the eye, thereby lowering IOP.
Preclinical Development
While specific preclinical data for this compound is not extensively published, studies on other selective EP2 agonists like Omidenepag Isopropyl provide a framework for the anticipated preclinical profile.
Table 1: Representative Preclinical Data for a Selective EP2 Agonist (Omidenepag)
| Parameter | Value | Species/System |
| Binding Affinity (Ki) | ||
| EP2 Receptor | 3.6 nM | Human recombinant |
| Functional Activity (EC50) | ||
| EP2 Receptor | 8.3 nM | Human recombinant |
| In Vivo IOP Reduction | ||
| Ocular Hypertensive Monkeys | Significant reduction | Cynomolgus monkey |
Note: This data is for Omidenepag Isopropyl and is presented to illustrate the expected preclinical characteristics of a selective EP2 agonist.
Experimental Protocols (Illustrative)
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound to various prostanoid receptors.
-
Methodology: Competitive binding assays are performed using cell membranes expressing recombinant human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP). The membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, and the inhibition constant (Ki) is calculated.
Functional Activity Assays:
-
Objective: To measure the agonist activity of the compound at the EP2 receptor.
-
Methodology: Cells stably expressing the human EP2 receptor are used. The cells are stimulated with varying concentrations of the test compound, and the intracellular accumulation of cAMP is measured using a suitable assay (e.g., ELISA-based or fluorescence-based). The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.
In Vivo IOP Studies in Animal Models:
-
Objective: To evaluate the IOP-lowering efficacy of the compound in a relevant animal model.
-
Methodology: Ocular hypertension is induced in one eye of the animals (e.g., cynomolgus monkeys) using laser photocoagulation of the trabecular meshwork. After stabilization of IOP, the animals are treated topically with the test compound or vehicle. IOP is measured at multiple time points post-dosing using a pneumatonometer.
Clinical Development of this compound
This compound entered clinical development under the identifier AGN-210961. The program progressed to at least a Phase 2 clinical trial.
Clinical Trial: NCT01110499
-
Title: Safety and Efficacy of AGN-210961 Ophthalmic Solution Compared With Bimatoprost Ophthalmic Solution in Patients With Glaucoma or Ocular Hypertension.[2]
-
Phase: Phase 2
-
Sponsor: Allergan
-
Design: This was a randomized, multicenter, double-masked, parallel-group study.
-
Objective: To evaluate the safety and efficacy of AGN-210961 in lowering IOP compared to a standard-of-care FP agonist, bimatoprost.
-
Status: The trial has been completed, however, the results have not been widely disseminated in peer-reviewed literature.
The progression of a drug through clinical trials typically follows a structured workflow designed to assess its safety and efficacy.
Developmental Outcome and Future Perspectives
The development of this compound appears to have been discontinued after the Phase 2 clinical trial. The specific reasons for this decision have not been made public by the sponsor. In the broader context of selective EP2 agonist development, another compound, Omidenepag Isopropyl, has successfully navigated clinical trials and gained regulatory approval in several countries for the treatment of glaucoma and ocular hypertension. The clinical development of Omidenepag Isopropyl has provided extensive data on the efficacy and safety profile of this class of drugs, demonstrating a significant IOP-lowering effect.[1]
The journey of this compound underscores the challenges inherent in drug development. While it did not reach the market, the research and clinical investigation into this molecule contributed to the overall understanding of the role of the EP2 receptor in IOP regulation. The successful development of other drugs in its class validates the therapeutic potential of this mechanism of action, offering a valuable alternative for patients with glaucoma. Further research may yet build upon the foundations laid by early selective EP2 agonists like this compound to develop next-generation therapies with improved efficacy and safety profiles.
References
- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U.S. FDA Accepts Allergan's New Drug Application for Bimatoprost Sustained-Release in Patients with Open-Angle Glaucoma or Ocular Hypertension [prnewswire.com]
Aganepag Isopropyl: A Technical Guide to its Role in Intraocular Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a neurodegenerative disease characterized by damage to the optic nerve and subsequent vision loss. The management of glaucoma predominantly involves the pharmacological reduction of IOP. Aganepag isopropyl (also known as AGN-210961) is a novel therapeutic agent under investigation for the treatment of glaucoma and ocular hypertension. It is a prodrug that, upon topical administration to the eye, is hydrolyzed to its active form, aganepag. Aganepag is a potent and selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). This technical guide provides an in-depth overview of the mechanism of action, pharmacodynamics, and the established role of selective EP2 receptor agonists in the regulation of intraocular pressure, with a specific focus on the available data for aganepag.
Mechanism of Action: Targeting the EP2 Receptor
This compound exerts its IOP-lowering effect through the selective activation of the prostanoid EP2 receptor.[1] Unlike prostaglandin F2α analogs that primarily target the FP receptor, EP2 receptor agonists represent a distinct class of ocular hypotensive agents. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway.
Signaling Pathway
The activation of the EP2 receptor by aganepag initiates a cascade of intracellular events:
-
Receptor Binding: Aganepag binds to the EP2 receptor located on cells within the trabecular meshwork and ciliary body.
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Cellular Effects: PKA activation is believed to induce changes in the cytoskeleton and extracellular matrix of the trabecular meshwork, leading to increased aqueous humor outflow and a subsequent reduction in IOP.
This compound Signaling Pathway
Quantitative Data
While extensive clinical trial data for this compound is not yet widely published, preclinical data confirms its high potency as an EP2 receptor agonist. For the purpose of illustrating the potential clinical efficacy of this class of drugs, data from clinical trials of Omidenepag Isopropyl, another selective EP2 receptor agonist, is presented below. It is important to note that this serves as a surrogate and the clinical profile of this compound may differ.
Table 1: Pharmacodynamics of Aganepag
| Parameter | Value | Reference |
|---|---|---|
| Target Receptor | Prostanoid EP2 Receptor | [2] |
| Agonist Activity (EC50) | 0.19 nM |[2] |
Table 2: Summary of Clinical Efficacy of Omidenepag Isopropyl 0.002% (Surrogate for this compound)
| Study | Baseline IOP (mmHg) | IOP Reduction at Endpoint | Endpoint | Notes | Reference |
|---|---|---|---|---|---|
| Phase 3 (AYAME) | 23.78 | -5.93 mmHg (24.9%) | 4 Weeks | Non-inferiority trial vs. Latanoprost 0.005% | [3] |
| Phase 3 (RENGE) | 16-22 (low baseline) | -2.4 mmHg | 6 Months | Long-term, open-label study | [4] |
| Phase 3 (RENGE) | 22-34 (high baseline) | -4.9 mmHg | 6 Months | Long-term, open-label study | |
| Phase 3 (FUJI) | 23.1 | -2.99 mmHg | 4 Weeks | In patients who were non-/low responders to Latanoprost |
| Phase 2 (SPECTRUM 6) | 24.6 | Significant reduction (absolute value not specified) | 6 Weeks | Once-daily dosing | |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for this class of compounds, representative protocols are described below.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., Aganepag) to the EP2 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human EP2 receptor are cultured under standard conditions.
-
Cells are harvested and homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in an assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled EP2 agonist (e.g., [3H]-PGE2).
-
Increasing concentrations of the unlabeled test compound (Aganepag) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard EP2 agonist.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The filters are washed to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Clinical Trial Protocol for IOP Reduction (Representative)
This protocol describes a typical design for a Phase 3 clinical trial to evaluate the efficacy and safety of a topical IOP-lowering agent.
-
Study Design: A multicenter, randomized, double-masked, active-controlled, parallel-group study.
-
Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP within a specified range (e.g., 22-34 mmHg).
-
Washout Period: A 1-4 week washout period where patients discontinue all current IOP-lowering medications.
-
Randomization and Treatment: Patients are randomized to receive either the investigational drug (e.g., this compound ophthalmic solution) or the active comparator (e.g., Latanoprost 0.005%) once daily in the evening for a specified duration (e.g., 12 weeks).
-
Efficacy Endpoints:
-
Primary: Change from baseline in mean diurnal IOP at the final study visit. IOP is typically measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM) using Goldmann applanation tonometry.
-
Secondary: Percentage of patients achieving a target IOP, change in IOP at individual time points.
-
-
Safety Assessments: Monitoring of adverse events (e.g., conjunctival hyperemia, ocular irritation), visual acuity, slit-lamp biomicroscopy, and systemic safety parameters.
Visualizations
Logical Flow of IOP Regulation
Logical Flow of this compound's Action
Generalized Experimental Workflow for Preclinical Screening
Preclinical Screening Workflow
Conclusion
This compound is a selective EP2 receptor agonist that holds promise as a novel treatment for glaucoma and ocular hypertension. Its mechanism of action, centered on the activation of the EP2-cAMP-PKA signaling pathway, leads to an increase in aqueous humor outflow and a reduction in intraocular pressure. While specific clinical trial data for this compound is limited in the public domain, its high potency and the established efficacy of other selective EP2 agonists suggest a favorable therapeutic potential. Further research and the publication of clinical trial results are anticipated to fully elucidate its clinical utility in the management of glaucoma.
References
- 1. Intraocular pressure-lowering effect of omidenepag isopropyl in latanoprost non-/low-responder patients with primary open-angle glaucoma or ocular hypertension: the FUJI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Preclinical Research Findings on Aganepag Isopropyl: An In-Depth Technical Guide for Drug Development Professionals
Disclaimer: Despite extensive research, specific preclinical quantitative data (e.g., binding affinity Ki values, detailed pharmacokinetic parameters, and comprehensive toxicology data) and detailed experimental protocols for Aganepag Isopropyl (also known as AGN-210961) are not extensively available in the public domain. The development of this compound appears to be less documented publicly compared to other selective prostaglandin E2 (EP2) receptor agonists, such as Omidenepag Isopropyl. Therefore, this technical guide provides a comprehensive overview of the preclinical findings for selective EP2 receptor agonists as a class of drugs for the treatment of glaucoma, using this compound as a primary example where data is available and supplementing with data from other well-characterized molecules in this class to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a selective prostaglandin EP2 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] Like other compounds in its class, this compound is a prodrug that is hydrolyzed in the eye to its active form, Aganepag. The active metabolite then selectively binds to and activates the prostaglandin E2 receptor subtype 2 (EP2), initiating a signaling cascade that leads to increased aqueous humor outflow and a subsequent reduction in IOP.[3] This mechanism of action offers an alternative to the commonly used prostaglandin F2α analogs.
Mechanism of Action: The EP2 Receptor Signaling Pathway
Activation of the EP2 receptor by an agonist like Aganepag initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are thought to mediate the relaxation of the trabecular meshwork and ciliary muscle, leading to an increase in both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor, thereby lowering IOP.
Figure 1: Simplified signaling pathway of Aganepag via the EP2 receptor.
Quantitative Preclinical Data
The following tables summarize key preclinical data for selective EP2 receptor agonists. It is important to note that the EC50 value for Aganepag is available, but other data points are representative of the drug class, primarily drawn from studies on Omidenepag, to provide a comparative context.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Aganepag (Active form of this compound) | EP2 | Data not publicly available | 0.19 |
| EP4 | Data not publicly available | No activity | |
| Omidenepag (Active form of Omidenepag Isopropyl) | EP2 | 3.6[3] | 8.3[3] |
| Other Prostanoid Receptors | >1000 | - |
Table 2: Representative Preclinical Pharmacokinetics of an EP2 Agonist (Omidenepag)
| Species | Route | Dose | Cmax (pg/mL) | Tmax (min) | Half-life (min) |
| Human | Topical Ocular | 0.002% | 30-40 | 10-15 | ~30 |
Table 3: Representative Preclinical Efficacy in Animal Models
| Model | Compound | Dose | IOP Reduction |
| Ocular Hypertensive Monkeys | Omidenepag Isopropyl | 0.002% | Significant reduction vs. vehicle |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used in the preclinical evaluation of selective EP2 receptor agonists for glaucoma.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the target receptor and other prostanoid receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant EP2 receptor (and other prostanoid receptors for selectivity profiling).
-
Radioligand Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Aganepag).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Activity Assays (cAMP Measurement)
Objective: To determine the functional potency (EC50) of the test compound as an agonist at the EP2 receptor.
Methodology:
-
Cell Culture: Cells expressing the human EP2 receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound.
-
cAMP Measurement: After a specified incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
In Vivo IOP-Lowering Efficacy in Animal Models
Objective: To evaluate the ability of the test compound to lower IOP in relevant animal models of glaucoma.
Methodology:
-
Animal Model: Ocular hypertensive cynomolgus monkeys are a commonly used model. Ocular hypertension can be induced by laser photocoagulation of the trabecular meshwork.
-
Dosing: The test compound (e.g., this compound ophthalmic solution) or vehicle is administered topically to the eyes of the animals.
-
IOP Measurement: IOP is measured at baseline and at various time points after dosing using a calibrated tonometer.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and vehicle control groups, and statistical analysis is performed to determine the significance of the IOP-lowering effect.
Figure 2: A typical experimental workflow for in vivo efficacy studies.
Safety and Toxicology
Specific preclinical safety and toxicology data for this compound are not publicly available. For the class of selective EP2 agonists, preclinical studies in animal models are conducted to assess potential ocular and systemic adverse effects. These studies typically include:
-
Ocular tolerability studies: To evaluate signs of irritation, inflammation, and other local adverse effects in the eye.
-
Systemic toxicology studies: To assess the potential for toxicity in major organ systems following repeated dosing.
-
Safety pharmacology studies: To investigate potential effects on cardiovascular, respiratory, and central nervous system functions.
Conclusion
This compound is a selective prostaglandin EP2 receptor agonist with a mechanism of action that supports its investigation as a treatment for glaucoma. The available preclinical data for its active form, Aganepag, demonstrates high potency at the EP2 receptor. While a comprehensive preclinical data package for this compound is not publicly accessible, the information available for the broader class of selective EP2 agonists suggests a promising therapeutic profile for lowering intraocular pressure. Further publication of specific preclinical and clinical data for this compound is necessary to fully delineate its efficacy and safety profile for drug development professionals.
References
Aganepag Isopropyl Pharmacodynamics in Animal Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aganepag isopropyl (AGN-210961) is a selective prostanoid EP2 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in the context of glaucoma and ocular hypertension. As a prodrug, this compound is hydrolyzed in the eye to its active form, which then exerts its pharmacological effects. While specific preclinical pharmacodynamic data for this compound is limited in publicly available literature, this technical guide synthesizes the expected pharmacodynamics based on its classification as a selective EP2 receptor agonist and draws parallels with similar molecules in this class that have been studied more extensively in animal models. This paper will detail the mechanism of action, expected efficacy in animal models, and the experimental protocols typically employed in such studies.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies primarily focus on lowering IOP. Prostaglandin analogues are a first-line treatment for glaucoma, primarily acting on the prostanoid FP receptor to increase uveoscleral outflow of aqueous humor.
This compound belongs to a class of compounds that selectively target the prostanoid EP2 receptor. This selectivity offers a potentially different mechanism of action and side effect profile compared to traditional prostaglandin analogues. This document provides an in-depth overview of the anticipated pharmacodynamics of this compound in animal models, based on the known roles of the EP2 receptor in ocular physiology.
Mechanism of Action: The EP2 Receptor Signaling Pathway
Selective EP2 receptor agonists like this compound are expected to lower IOP by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways. The activation of the EP2 receptor, a G-protein coupled receptor, initiates a downstream signaling cascade.
Upon binding of the active metabolite of this compound to the EP2 receptor on cells within the trabecular meshwork and ciliary body, it is anticipated to stimulate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade is thought to result in changes in the extracellular matrix and cytoskeleton of the trabecular meshwork and ciliary muscle, leading to reduced outflow resistance and increased aqueous humor drainage.
Aganepag Isopropyl: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aganepag isopropyl (AGN-210961) is a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist that has been investigated for its potential as a therapeutic agent for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] As a prodrug, this compound is hydrolyzed in the eye to its active form, aganepag. This technical guide provides a comprehensive overview of the mechanism of action, potential therapeutic applications, and available data related to this compound and the class of selective EP2 agonists.
Introduction: The Role of Prostaglandin Receptors in IOP Regulation
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy.[3] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[2] Prostaglandin analogs that target the F-prostanoid (FP) receptor are currently first-line treatments for glaucoma due to their significant IOP-lowering effects.[2] However, these agents can cause side effects such as prostaglandin-associated periorbitopathy (PAP), including deepening of the upper eyelid sulcus and eyelash growth. This has driven the development of novel therapeutic agents targeting other prostaglandin receptors, such as the EP2 receptor, to achieve robust IOP reduction with an improved side effect profile.
Mechanism of Action of this compound
This compound is a selective agonist for the EP2 receptor, a Gs-protein coupled receptor. The proposed signaling pathway for IOP reduction is as follows:
-
Prodrug Activation: this compound, an isopropyl ester prodrug, is topically administered to the eye and penetrates the cornea. During penetration, it is hydrolyzed by esterases into its active metabolite, aganepag.
-
EP2 Receptor Binding: Aganepag binds selectively to the EP2 receptor located in the ciliary body and trabecular meshwork.
-
Gs-Protein Activation & cAMP Production: This binding activates the associated Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Outflow Enhancement: Elevated cAMP levels lead to the relaxation of the trabecular meshwork and ciliary muscle, resulting in an increase in both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor. This dual-outflow enhancement effectively reduces intraocular pressure.
Signaling Pathway of this compound for IOP Reduction.
Potential Therapeutic Applications
The primary therapeutic application for this compound is the reduction of elevated IOP in patients with:
-
Primary Open-Angle Glaucoma (POAG)
-
Ocular Hypertension (OHT)
Due to its distinct mechanism of action targeting the EP2 receptor, this compound may offer a valuable alternative for patients who are non-responsive to or experience side effects from FP receptor agonists.
Preclinical and Clinical Data
While specific clinical trial data for this compound is limited, extensive research on the closely related selective EP2 agonist, omidenepag isopropyl (OMDI), provides valuable insights into the potential efficacy and safety of this drug class.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on omidenepag isopropyl, which is expected to have a similar performance profile to this compound.
Table 1: Intraocular Pressure (IOP) Reduction with Omidenepag Isopropyl 0.002%
| Study Population | Baseline IOP (mmHg) | IOP Reduction at Week 12 | Citation |
|---|---|---|---|
| Treatment-Naive POAG Patients | 16.19 ± 2.65 | 16% (P<0.0001) | |
| Normal Tension Glaucoma (NTG) Subgroup | 15.79 (mean) | 16% (P<0.0001) |
| Naïve Monotherapy (Real-World) | 16.6 ± 4.2 | -2.5 ± 2.9 mmHg (P<0.0001) | |
Table 2: Adverse Events Reported in a Real-World Study of Omidenepag Isopropyl
| Adverse Reaction | Frequency (%) | Citation |
|---|---|---|
| Ocular Hyperemia | 7.6 | |
| Eye Itching | 1.9 |
| Blurred Vision | 1.1 | |
A clinical trial for this compound (AGN-210961), NCT01110499, was initiated to compare its safety and efficacy with bimatoprost in patients with glaucoma or ocular hypertension.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of selective EP2 agonists are provided below.
Receptor Binding and Agonist Activity Assays
-
Objective: To determine the binding affinity and functional agonist activity of the compound at various human recombinant prostanoid receptors (DP, EP, FP, IP, and TP).
-
Methodology:
-
Receptor Preparation: Membrane fractions from cells stably expressing each human prostanoid receptor subtype are prepared.
-
Radioligand Binding Assay: Competitive binding assays are performed using a specific radioligand for each receptor subtype. The ability of the test compound (e.g., aganepag) to displace the radioligand is measured to determine the inhibition constant (Ki).
-
Functional Assay (cAMP Measurement): Cells expressing the EP2 receptor are incubated with varying concentrations of the test compound. Intracellular cAMP levels are then measured using a suitable assay kit (e.g., ELISA-based) to determine the EC50 value, which represents the concentration required to elicit a half-maximal response.
-
In Vivo IOP-Lowering Efficacy Studies in Animal Models
-
Objective: To evaluate the IOP-lowering effect of the test compound in normotensive and hypertensive animal models.
-
Methodology:
-
Animal Models: Ocular normotensive rabbits, dogs, and monkeys, as well as laser-induced ocular hypertensive monkeys, are commonly used.
-
Drug Administration: A single drop of the test compound solution (e.g., 0.003% omidenepag isopropyl) or vehicle is administered topically to one eye of each animal. The contralateral eye may serve as a control.
-
IOP Measurement: IOP is measured at baseline and at multiple time points post-administration using a calibrated tonometer.
-
Data Analysis: The change in IOP from baseline is calculated and compared between the treated and vehicle control groups. Statistical significance is determined using appropriate tests (e.g., t-test).
-
Clinical Trial Protocol for Efficacy and Safety in Humans
-
Objective: To assess the IOP-lowering efficacy and safety of the test compound in patients with POAG or OHT.
-
Methodology:
-
Study Design: A multicenter, prospective, open-label, single-arm study is a common design for post-market surveillance. Randomized, double-masked, active-controlled studies are used for pivotal trials.
-
Patient Population: Treatment-naive patients with a diagnosis of POAG or OHT are recruited. Inclusion criteria typically specify a certain baseline IOP range.
-
Intervention: Patients self-administer one drop of the investigational drug (e.g., omidenepag isopropyl 0.002%) once daily in the evening for a specified duration (e.g., 12 weeks).
-
Endpoints:
-
Primary Efficacy Endpoint: Change in IOP from baseline at the end of the treatment period.
-
Safety Endpoints: Incidence of adverse events (AEs), changes in best-corrected visual acuity, slit-lamp biomicroscopy findings, and other relevant ocular assessments.
-
-
Drug Development Workflow for Ocular Hypotensive Agents.
Conclusion
This compound, as a selective EP2 receptor agonist, represents a promising therapeutic approach for the management of glaucoma and ocular hypertension. Its mechanism of action, which enhances both trabecular and uveoscleral outflow, offers a potential alternative to existing therapies. While clinical data for this compound itself is not as extensive as for other compounds in its class, the information available for omidenepag isopropyl suggests that selective EP2 agonists can provide significant IOP reduction with a favorable safety profile, particularly concerning prostaglandin-associated periorbitopathy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Aganepag Isopropyl and Prostaglandin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aganepag isopropyl (AGN-210961) is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a member of the prostaglandin receptor family, the EP2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its activation initiates a cascade of intracellular signaling events with potential therapeutic applications, particularly in the context of lowering intraocular pressure for the treatment of glaucoma. This technical guide provides an in-depth overview of this compound, its mechanism of action through the prostaglandin signaling pathways, and detailed experimental protocols for its characterization. Quantitative data for representative selective EP2 agonists are presented to illustrate the pharmacological profile of this class of compounds.
Introduction to this compound
This compound is a topical, selective EP2 receptor agonist that has been investigated for its potential to reduce intraocular pressure (IOP).[1][2] Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. By selectively targeting the EP2 receptor in the eye, this compound aims to enhance aqueous humor outflow, thereby lowering IOP.
The Prostaglandin E2 Receptor Family
Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are distributed throughout various tissues and mediate a wide range of physiological and pathological responses. The signaling pathways initiated by these receptors are diverse, leading to different cellular outcomes.
This compound and EP2 Receptor Signaling
This compound is designed to selectively activate the EP2 receptor. The EP2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the EP2 receptor by an agonist like this compound initiates two main signaling cascades: the canonical Gs-cAMP pathway and a non-canonical β-arrestin-mediated pathway.
Canonical Gs-cAMP Signaling Pathway
The primary signaling mechanism of the EP2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This pathway proceeds as follows:
-
Agonist Binding: this compound binds to the extracellular domain of the EP2 receptor.
-
Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the cellular response, which in the context of glaucoma, is thought to involve the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.
Figure 1: Canonical Gs-cAMP signaling pathway of the EP2 receptor.
Non-Canonical β-Arrestin Signaling Pathway
In addition to G-protein coupling, GPCRs like the EP2 receptor can also signal through β-arrestin pathways. This pathway is often associated with receptor desensitization and internalization, but also with distinct signaling cascades.
-
GPCR Kinase (GRK) Phosphorylation: Upon agonist binding, the EP2 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins (β-arrestin 1 and 2).
-
Scaffolding and Downstream Signaling: β-arrestin acts as a scaffold, recruiting other signaling molecules to the receptor complex. This can lead to the activation of pathways independent of G-protein signaling, such as the Src kinase pathway, which can in turn transactivate the Epidermal Growth Factor Receptor (EGFR) and activate the PI3K/Akt pathway, influencing cell survival and proliferation.
Figure 2: Non-canonical β-arrestin signaling pathway of the EP2 receptor.
Quantitative Data for Selective EP2 Receptor Agonists
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Omidenepag | EP2 | 3.6 | 8.3 |
Table 1: Representative quantitative data for a selective EP2 receptor agonist.
Detailed Experimental Protocols
The characterization of a selective EP2 receptor agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional activity, and signaling pathway engagement.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the EP2 receptor by this compound.
-
Materials:
-
Cell membranes expressing the human EP2 receptor.
-
Radioligand (e.g., [³H]-PGE2).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
References
A Technical Comparison of Aganepag Isopropyl and Traditional Prostaglandin Analogs for Glaucoma Management
An In-Depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of Aganepag Isopropyl, a novel selective prostaglandin EP2 receptor agonist, in comparison to traditional prostaglandin F2α (FP) receptor analogs, the current first-line therapy for elevated intraocular pressure (IOP) in glaucoma. We will delve into their distinct mechanisms of action, receptor selectivity, comparative clinical data, and the experimental methodologies used for their evaluation.
Introduction to Prostaglandin-Based IOP Reduction
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic nerve damage, for which elevated intraocular pressure (IOP) is the primary modifiable risk factor.[1] Prostaglandin analogs (PGAs), such as latanoprost, travoprost, and bimatoprost, have become the cornerstone of glaucoma therapy due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic safety profile.[2] These traditional agents primarily act as agonists of the prostaglandin F (FP) receptor.
More recently, a new class of compounds targeting the prostaglandin E2 (EP2) receptor has emerged, offering a different mechanism for IOP reduction. This compound (AGN-210961) is an investigational drug in this class, designed as a selective EP2 agonist.[3][4] This guide will explore the fundamental pharmacological differences between these two classes of drugs.
Differentiated Mechanisms of Action
The primary distinction between this compound and traditional PGAs lies in their target receptors and the subsequent signaling cascades that regulate aqueous humor outflow.
Traditional Prostaglandin Analogs (FP Receptor Agonists)
Traditional PGAs lower IOP predominantly by increasing the uveoscleral outflow of aqueous humor.[5] This is achieved through the activation of the FP receptor, a Gq-protein coupled receptor (GPCR), which is present in the ciliary body and trabecular meshwork. The signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and enhancing fluid drainage through the uveoscleral pathway.
References
- 1. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptor agonists as antiglaucoma agents (a patent review 2013 - 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Aganepag Isopropyl: In Vitro Assay Protocols for a Selective EP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag isopropyl (AGN-210961) is a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist that was under investigation as a topical treatment for elevated intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. As a prodrug, this compound is hydrolyzed in situ to its active form, Aganepag. The therapeutic rationale for EP2 receptor agonists in glaucoma is based on their ability to increase aqueous humor outflow, thereby lowering IOP. The EP2 receptor is a Gs protein-coupled receptor (GPCR), and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on receptor binding affinity and functional activity at the EP2 receptor. While specific internal validation protocols for this compound are proprietary, the following sections detail industry-standard assays that are routinely used for the pharmacological profiling of such compounds.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for Aganepag, the active metabolite of this compound, and other representative EP2 receptor agonists for comparison.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) | Selectivity |
| Aganepag | Human EP2 | Functional Assay (cAMP accumulation) | EC50 | 0.19 | Selective over EP4 receptor |
| Omidenepag | Human EP2 | Radioligand Binding Assay | Ki | 3.6 | Selective over other prostanoid receptors |
| Human EP2 | Functional Assay (cAMP accumulation) | EC50 | 8.3 | ||
| Taprenepag (active form) | Human EP2 | Radioligand Binding Assay | IC50 | 10 | Selective EP2 agonist |
| Human EP2 | Functional Assay (cAMP accumulation) | EC50 | 2.8 |
Note: A specific Ki value for Aganepag from radioligand binding assays is not publicly available in the reviewed literature.
Signaling Pathway
Activation of the EP2 receptor by an agonist like Aganepag initiates a Gs-protein-coupled signaling cascade, leading to the production of cAMP, which in turn activates Protein Kinase A (PKA) and downstream cellular responses.
Experimental Protocols
Radioligand Binding Assay for EP2 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound (or its active form, Aganepag) for the human EP2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the EP2 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2 (Prostaglandin E2, tritium-labeled).
-
Test Compound: this compound or Aganepag.
-
Non-specific Binding Control: A high concentration of a non-labeled EP2 agonist or antagonist (e.g., 10 µM PGE2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with aqueous samples.
-
Instrumentation: Microplate scintillation counter, 96-well filter plates (e.g., GF/C).
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound or Aganepag in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound or vehicle (for total binding) or non-labeled ligand (for non-specific binding).
-
[3H]-PGE2 at a concentration near its Kd.
-
Cell membranes expressing the EP2 receptor.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assay: cAMP Accumulation
This protocol describes a cell-based functional assay to measure the potency (EC50) of this compound in stimulating the production of intracellular cAMP via the EP2 receptor.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the EP2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound or Aganepag.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based kits).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Instrumentation: A plate reader compatible with the chosen cAMP assay kit (e.g., a fluorescence plate reader for HTRF).
Workflow Diagram:
Procedure:
-
Cell Culture: Seed cells expressing the EP2 receptor into a 96-well plate and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound or Aganepag in the stimulation buffer.
-
Cell Stimulation:
-
Aspirate the cell culture medium from the wells.
-
Add the stimulation buffer containing the phosphodiesterase inhibitor.
-
Add the various concentrations of the test compound or vehicle control to the wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader (e.g., fluorescence ratio for HTRF) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro assays described provide a robust framework for the pharmacological characterization of this compound and other EP2 receptor agonists. The radioligand binding assay allows for the determination of the compound's affinity for the receptor, while the cAMP functional assay provides a measure of its potency as an agonist. Together, these assays are essential tools for drug discovery and development, enabling the identification and optimization of selective and potent therapeutic agents targeting the EP2 receptor.
Application Notes and Protocols for Aganepag Isopropyl, a Selective Prostaglandin EP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag isopropyl (AGN-210961) is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] As a member of the prostanoid family of receptors, the EP2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Activation of the EP2 receptor is notably involved in the regulation of intraocular pressure (IOP), making this compound a compound of interest for the treatment of glaucoma and ocular hypertension.[5] These application notes provide a comprehensive overview of the cell-based experimental design for studying the effects of this compound, leveraging data from the well-characterized selective EP2 agonist, Omidenepag Isopropyl, as a proxy due to the limited availability of specific in vitro data for this compound.
This compound is a prodrug that is converted to its active form in situ. Its therapeutic potential stems from its ability to modulate aqueous humor dynamics, primarily by increasing both trabecular and uveoscleral outflow. The following sections detail the mechanism of action, provide protocols for key cell-based assays to evaluate its pharmacological effects, and present quantitative data in a structured format.
Mechanism of Action & Signaling Pathway
This compound, upon conversion to its active metabolite, selectively binds to and activates the EP2 receptor. The EP2 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. This activation initiates a signaling cascade that is central to its therapeutic effects.
Key Signaling Events:
-
Receptor Activation: Aganepag binds to the EP2 receptor on the cell surface.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
cAMP Production: The resulting increase in intracellular cAMP levels is a hallmark of EP2 receptor activation.
-
Downstream Effectors: cAMP activates downstream signaling molecules, primarily Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes.
-
Cellular Response: The signaling cascade ultimately leads to changes in cellular function, such as the modulation of extracellular matrix (ECM) proteins, which is thought to contribute to the increased aqueous humor outflow and reduction in intraocular pressure.
Quantitative Data Summary
The following tables summarize key quantitative data for a selective EP2 agonist (Omidenepag, the active metabolite of Omidenepag Isopropyl) from in vitro cell-based assays. This data can be used as a reference for designing experiments with this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Cell System | Reference |
| Binding Affinity (Ki) | 3.6 nM | Human recombinant EP2 receptor | |
| Functional Potency (EC50) | 8.3 nM | Cells expressing human EP2 receptor |
Table 2: Cellular Functional Assays
| Assay | Cell Type | Agonist Concentration | Observed Effect | Reference |
| cAMP Production | CHO cells expressing mouse EP2 receptor | 0.1 - 10,000 nM | Dose-dependent increase in cAMP | |
| Cell Viability | Human Corneal Endothelial Cells (HCEC-12) | Up to 100 µM | No effect on cell viability | |
| Gene Expression (COL1A1, sXBP-1) | Human Trabecular Meshwork (HTM) cells | Not specified | Decrease in H2O2-induced upregulation | |
| Gene Expression (MMP-2) | Human Trabecular Meshwork (HTM) cells | Not specified | Attenuation of H2O2-induced downregulation |
Experimental Protocols
Detailed methodologies for key cell-based experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Intracellular cAMP Measurement Assay
This assay quantifies the increase in intracellular cyclic AMP (cAMP) following EP2 receptor activation.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor (or other suitable cell line, e.g., primary Human Trabecular Meshwork cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the EP2-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 10-30 minutes at 37°C. This step prevents the degradation of newly synthesized cAMP.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is designed to measure changes in the mRNA levels of target genes, such as those involved in extracellular matrix remodeling (e.g., Matrix Metalloproteinases - MMPs), in response to this compound treatment.
Materials:
-
Human Trabecular Meshwork (HTM) cells
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MMP-2, MMP-9) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HTM cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of cells, which can be relevant for understanding its effects on trabecular meshwork cell behavior.
Materials:
-
Human Trabecular Meshwork (HTM) cells
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Starve the HTM cells in serum-free medium for several hours before the assay.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control and seed them into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C.
-
Cell Staining: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
Conclusion
These application notes provide a framework for the cell-based experimental design to investigate the pharmacological properties of this compound. By utilizing the provided protocols and referencing the quantitative data from a similar selective EP2 agonist, researchers can effectively characterize the in vitro effects of this compound on its target cells and signaling pathways. This information is critical for advancing the understanding of its mechanism of action and for its continued development as a potential therapeutic agent for glaucoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (AGN-210961) | EP2激动剂 | MCE [medchemexpress.cn]
- 3. This compound|Cas# 910562-20-8 [glpbio.cn]
- 4. This compound | C27H37NO4S | CID 46928007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Aganepag Isopropyl: Application Notes and Protocols for Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aganepag isopropyl (AGN-210961) is a selective prostanoid EP2 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP).[1] As a prodrug, this compound is hydrolyzed in the eye to its active form, which then exerts its pharmacological effect. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying this compound and its mechanism of action.
Due to the limited availability of public data specifically for this compound, this document leverages information from its close analog, Omidenepag Isopropyl, a well-characterized selective EP2 receptor agonist. The methodologies and expected outcomes are based on the established profile of selective EP2 receptor agonists in the context of glaucoma research.
Mechanism of Action
This compound's therapeutic potential lies in its selective agonism of the prostaglandin E2 receptor subtype 2 (EP2). The activation of the EP2 receptor, a Gs-coupled transmembrane receptor, initiates a signaling cascade that leads to a reduction in intraocular pressure. This is achieved by increasing the outflow of aqueous humor through both the conventional (trabecular) and unconventional (uveoscleral) pathways.[1]
Signaling Pathway
The binding of the active metabolite of this compound to the EP2 receptor triggers the activation of a stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in the relaxation of the trabecular meshwork and ciliary muscle, which enhances aqueous humor outflow.
Quantitative Data
The following tables summarize key quantitative parameters for the active metabolite of the related compound, Omidenepag Isopropyl, which is expected to have a similar profile to the active form of this compound.
Table 1: In Vitro Pharmacological Profile of Omidenepag (Active Metabolite)
| Parameter | Value | Receptor | Species |
| Binding Affinity (Ki) | 3.6 nM | Human EP2 | Human |
| Agonist Activity (EC50) | 8.3 nM | Human EP2 | Human |
Data sourced from studies on Omidenepag Isopropyl.[2]
Table 2: In Vivo Efficacy of Omidenepag Isopropyl in Animal Models
| Animal Model | Treatment | IOP Reduction |
| Ocular Hypertensive Monkeys | 0.002% Omidenepag Isopropyl | Significant increase in aqueous outflow facility (71%) and uveoscleral outflow (176%) |
Data sourced from studies on Omidenepag Isopropyl.
Table 3: Clinical Efficacy of Omidenepag Isopropyl in Humans
| Study Population | Treatment | IOP Reduction from Baseline |
| Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) | 0.002% Omidenepag Isopropyl (once daily) | 20-35% |
| Treatment-Naive POAG | 0.002% Omidenepag Isopropyl (once daily for 12 weeks) | 16% |
Data sourced from clinical trials of Omidenepag Isopropyl.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound.
Protocol 1: Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Aganepag's active form for the human EP2 receptor.
Materials:
-
Membrane preparations from cells expressing the human EP2 receptor.
-
[3H]-PGE2 (radioligand).
-
This compound (to be hydrolyzed to its active form).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the active form of Aganepag.
-
In a 96-well plate, combine the cell membrane preparation, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of unlabeled PGE2 to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular cAMP Measurement Assay
This protocol measures the ability of Aganepag's active form to stimulate cAMP production in cells expressing the EP2 receptor.
Materials:
-
Cells expressing the human EP2 receptor (e.g., HEK293-EP2).
-
Cell culture medium.
-
This compound (to be hydrolyzed to its active form).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Plate the EP2-expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.
-
Add serial dilutions of the active form of Aganepag or controls to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.
Protocol 3: In Vivo Intraocular Pressure Measurement in an Animal Model
This protocol describes the measurement of IOP in a relevant animal model following topical administration of this compound.
Materials:
-
Animal model of ocular hypertension (e.g., cynomolgus monkeys with laser-induced glaucoma).
-
This compound ophthalmic solution.
-
Vehicle control solution.
-
Tonometer suitable for the animal model (e.g., pneumatonometer).
-
Anesthetic (as required by institutional guidelines).
Procedure:
-
Acclimate the animals to the experimental procedures.
-
Obtain baseline IOP measurements for both eyes of each animal.
-
Administer a single drop of the this compound solution to one eye and the vehicle to the contralateral eye in a masked fashion.
-
Measure IOP at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Anesthetize the animals for IOP measurements if necessary, ensuring the anesthetic does not significantly affect IOP.
-
Record all IOP measurements and calculate the change from baseline for both treated and control eyes.
-
Analyze the data to determine the time course and magnitude of the IOP-lowering effect of this compound.
Safety and Handling
Researchers should handle this compound in accordance with standard laboratory safety procedures. A material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when working with the compound.
Conclusion
This compound represents a promising area of research for the development of novel treatments for glaucoma and ocular hypertension. The protocols and information provided herein offer a framework for investigating its pharmacological properties and mechanism of action. As a selective EP2 receptor agonist, its study can contribute to a deeper understanding of the role of this signaling pathway in regulating intraocular pressure.
References
Aganepag Isopropyl: Application Notes and Protocols for Laboratory Studies
For research, scientific, and drug development professionals.
Introduction
Aganepag isopropyl (AGN-210961) is a selective prostanoid EP2 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in the context of glaucoma and ocular hypertension.[1][2] Developed by Allergan, this compound belongs to a class of therapeutic agents that target the prostaglandin E2 (PGE2) receptor subtype 2 (EP2) to modulate aqueous humor dynamics. While this compound has been the subject of clinical trials, detailed preclinical data from laboratory studies are not extensively available in peer-reviewed literature. This document aims to provide a consolidated overview of the known information and to present generalized protocols based on the established methodologies for studying selective EP2 receptor agonists in a laboratory setting.
Mechanism of Action
This compound is a prodrug that is converted to its active form, Aganepag, in the eye. Aganepag selectively binds to and activates the EP2 receptor, a G-protein coupled receptor. The activation of the EP2 receptor initiates a signaling cascade that is understood to lower IOP primarily by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways. This is mediated by the Gs alpha subunit of the G-protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to the relaxation of the trabecular meshwork and ciliary muscle, facilitating aqueous humor outflow and thereby reducing IOP.[3]
Signaling Pathway Diagram
Quantitative Data from Laboratory Studies
Detailed quantitative data from preclinical laboratory studies specifically for this compound are not widely published. However, a clinical trial (NCT01001195) compared an ophthalmic solution of this compound to bimatoprost in patients with glaucoma or ocular hypertension.[4] The general effective concentrations and dosages for selective EP2 agonists are often in the low micromolar to nanomolar range for in vitro studies and in the microgram per milliliter (or percentage) range for topical ophthalmic formulations in in vivo studies.
For context, preclinical studies on similar selective EP2 receptor agonists, such as Omidenepag Isopropyl, have utilized the following concentrations and dosages:
| Compound | Study Type | Species/Cell Line | Concentration/Dosage |
| Omidenepag Isopropyl | In vivo | Ocular hypertensive monkeys | 0.002% ophthalmic solution[1] |
| Omidenepag (active form) | In vitro | Human recombinant EP2 receptor | Ki = 3.6 nM, EC50 = 8.3 nM |
This table provides data for a related compound and should be used for reference purposes only.
Experimental Protocols
The following are generalized protocols for the evaluation of selective EP2 receptor agonists like this compound in a laboratory setting. These protocols are based on standard methodologies in ophthalmic drug discovery.
In Vitro: Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of Aganepag at the EP2 receptor.
1. Receptor Binding Assay (Competitive Radioligand Binding):
- Cell Lines: Use cell lines stably expressing the human recombinant EP2 receptor (e.g., HEK293 or CHO cells).
- Radioligand: Utilize a radiolabeled prostaglandin, such as [3H]-PGE2.
- Procedure:
- Prepare cell membrane homogenates from the transfected cell line.
- Incubate the membrane preparations with a fixed concentration of [3H]-PGE2 and varying concentrations of unlabeled Aganepag.
- After incubation, separate bound from free radioligand by rapid filtration.
- Quantify the bound radioactivity using liquid scintillation counting.
- Determine the concentration of Aganepag that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
2. Functional Assay (cAMP Measurement):
- Cell Lines: Use the same EP2 receptor-expressing cell lines.
- Procedure:
- Plate the cells in a multi-well format and allow them to adhere.
- Treat the cells with varying concentrations of Aganepag for a specified time.
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
- Plot the cAMP concentration against the Aganepag concentration to determine the half-maximal effective concentration (EC50).
In Vivo: Intraocular Pressure (IOP) Reduction in Animal Models
Objective: To evaluate the IOP-lowering efficacy and duration of action of a topical ophthalmic formulation of this compound.
1. Animal Models:
- Normotensive rabbits or non-human primates (e.g., Cynomolgus monkeys).
- Glaucomatous models, such as laser-induced ocular hypertension in monkeys.
2. Formulation:
- Prepare this compound in a sterile ophthalmic vehicle. The concentration would typically be determined from dose-ranging studies.
3. Administration:
- Administer a single drop (typically 25-50 µL) of the test formulation to one eye of the animal. The contralateral eye receives the vehicle as a control.
4. IOP Measurement:
- Measure IOP at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer suitable for the animal species (e.g., Tono-Pen, pneumatonometer).
5. Data Analysis:
- Calculate the change in IOP from baseline for both the treated and control eyes.
- Compare the IOP reduction in the treated eye to the control eye to determine the efficacy of the compound.
Experimental Workflow Diagram
Conclusion
References
- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Measuring Aganepag Isopropyl Efficacy in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of Aganepag Isopropyl (AGN-210961), a selective prostaglandin E2 receptor subtype 2 (EP2) agonist, for the treatment of glaucoma. The following protocols and data summaries are intended to facilitate the design and execution of efficacy studies in relevant animal models.
Introduction to this compound
This compound is an investigational drug designed to lower intraocular pressure (IOP), a primary risk factor for the progression of glaucoma. As a selective EP2 receptor agonist, it represents a targeted therapeutic approach to enhance the eye's natural aqueous humor outflow pathways. Upon topical administration, this compound is hydrolyzed to its active form, which then binds to and activates EP2 receptors in the trabecular meshwork and ciliary body. This activation initiates a signaling cascade that leads to increased aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways, thereby reducing IOP.
Mechanism of Action: EP2 Receptor Signaling Pathway
Activation of the EP2 receptor by this compound's active metabolite triggers a Gs-protein-coupled signaling cascade. This results in the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that are involved in the regulation of aqueous humor outflow. This includes relaxation of the trabecular meshwork and ciliary muscle, which increases the outflow facility.
Figure 1: this compound signaling cascade.
Preclinical Efficacy Data
While specific quantitative preclinical data for this compound (AGN-210961) is not extensively published, the efficacy of selective EP2 receptor agonists has been demonstrated in various animal models of glaucoma. The following tables summarize representative data for a similar selective EP2 agonist, Omidenepag Isopropyl, which provides a strong indication of the expected efficacy profile of this compound.
Table 1: Effect of a Selective EP2 Agonist (Omidenepag Isopropyl) on Intraocular Pressure in Laser-Induced Ocular Hypertensive Monkeys [1][2]
| Treatment Group | Concentration | Time After Dosing | Mean IOP Reduction (%) |
| Vehicle | - | 0.5 hr | - |
| Omidenepag Isopropyl | 0.002% | 0.5 hr | 27% |
| Vehicle | - | 1.5 hr | - |
| Omidenepag Isopropyl | 0.002% | 1.5 hr | 35% |
| Vehicle | - | 4 hr | - |
| Omidenepag Isopropyl | 0.002% | 4 hr | 44% |
Table 2: Effect of a Selective EP2 Agonist (PF-04217329) in Various Preclinical Models [3][4][5]
| Animal Model | Condition | IOP Reduction Range |
| Normotensive Dutch-belted Rabbits | Normotensive | 30-50% (single day) |
| Normotensive Dogs | Normotensive | 30-50% (single day) |
| Laser-induced Ocular Hypertensive Cynomolgus Monkeys | Ocular Hypertension | 30-50% (single day) |
| Various Models | Ocular Hypertension | 20-40% (multiple days) |
Experimental Protocols
Induction of Ocular Hypertension in Rabbits
This protocol describes a method for inducing transient ocular hypertension in rabbits, a common model for screening the efficacy of IOP-lowering compounds.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
5% Glucose solution (sterile)
-
Intravenous infusion set
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Rabbit restrainer
Protocol:
-
Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the study.
-
On the day of the experiment, obtain baseline IOP measurements from both eyes of each conscious, restrained rabbit.
-
Administer a topical anesthetic to both eyes.
-
Induce ocular hypertension by intravenous infusion of a 5% glucose solution at a rate of 15 mL/kg over 10 minutes.
-
Monitor IOP every 15-30 minutes until a stable, elevated IOP is achieved (typically within 30-60 minutes post-infusion).
Topical Ocular Administration of this compound
This protocol outlines the procedure for administering this compound ophthalmic solution to rabbits.
Materials:
-
This compound ophthalmic solution at desired concentrations
-
Vehicle control solution
-
Micropipette (capable of dispensing 25-50 µL)
-
Rabbit restrainer
Protocol:
-
Gently restrain the rabbit to minimize stress and movement.
-
Tilt the rabbit's head back slightly and gently retract the lower eyelid to form a small pouch.
-
Using a micropipette, instill a single 25-50 µL drop of the this compound solution or vehicle into the conjunctival sac, avoiding contact with the cornea.
-
Hold the eyelid closed for a few seconds to allow for distribution of the solution.
-
Wipe away any excess solution from the fur around the eye.
-
For bilateral studies, repeat the procedure in the contralateral eye. For unilateral studies, the contralateral eye may receive the vehicle as a control.
Measurement of Intraocular Pressure (IOP)
This protocol describes the use of a rebound tonometer for measuring IOP in conscious rabbits.
Materials:
-
Rebound tonometer (e.g., TonoVet) with appropriate probes
-
Topical anesthetic (optional, but can facilitate the procedure)
-
Rabbit restrainer
Protocol:
-
Gently restrain the rabbit. If using a topical anesthetic, apply one drop to the cornea and wait for it to take effect.
-
Hold the tonometer perpendicular to the central cornea.
-
Press the measurement button to allow the probe to make contact with the cornea and rebound.
-
The tonometer will automatically take a series of measurements and display the average IOP.
-
Record the IOP reading. For robust data, it is recommended to take at least three independent readings and calculate the average.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical efficacy study of this compound.
Figure 2: Preclinical efficacy study workflow.
Conclusion
The preclinical evaluation of this compound in established animal models of glaucoma is a critical step in its development. The protocols and data presented here provide a framework for conducting robust efficacy studies. As a selective EP2 receptor agonist, this compound holds promise as a novel therapeutic agent for lowering intraocular pressure. Future preclinical studies should aim to further characterize its dose-response relationship, duration of action, and safety profile in various animal models.
References
- 1. Effects of a Novel Selective EP2 Receptor Agonist, Omidenepag Isopropyl, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Aganepag Isopropyl Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag isopropyl (also known as AGN-210961) is a pharmacologically significant prodrug that undergoes in vivo hydrolysis to its active metabolite, Aganepag (AGN-210937). Aganepag is a potent and selective agonist for the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor, a Gs protein-coupled receptor, is a key therapeutic target in various physiological processes, including intraocular pressure regulation, inflammation, and vasodilation. Understanding the binding affinity and functional activity of Aganepag at the EP2 receptor is crucial for the development of novel therapeutics.
These application notes provide a detailed overview of the receptor binding affinity of Aganepag and protocols for its characterization.
Receptor Binding Affinity Data
While this compound is the administered prodrug, its active form, Aganepag, demonstrates high potency at the EP2 receptor. The functional potency of Aganepag has been determined, indicating its effectiveness as an EP2 receptor agonist.
| Compound | Receptor | Parameter | Value (nM) |
| Aganepag (AGN-210937) | Prostanoid EP2 | EC50 | 0.19[1] |
Note: EC50 (Half maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes a higher potency. Aganepag shows no activity at the EP4 receptor.[1]
Signaling Pathway
Activation of the EP2 receptor by an agonist like Aganepag initiates a well-defined intracellular signaling cascade. As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for EP2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of Aganepag for the human EP2 receptor using a competition binding assay with a radiolabeled ligand (e.g., [3H]-PGE2).
Objective: To determine the inhibitory constant (Ki) of Aganepag at the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Unlabeled PGE2 (for non-specific binding determination).
-
Aganepag (test compound).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Protein assay kit (e.g., BCA).
Workflow:
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human EP2 receptor to confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [3H]-PGE2 (typically at or below its Kd).
-
Increasing concentrations of Aganepag (e.g., 10-11 to 10-5 M).
-
For total binding wells, add vehicle instead of Aganepag.
-
For non-specific binding wells, add a saturating concentration of unlabeled PGE2 (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Aganepag.
-
Determine the IC50 value (the concentration of Aganepag that inhibits 50% of the specific binding of [3H]-PGE2) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol describes a method to determine the functional potency (EC50) of Aganepag in stimulating cAMP production in cells expressing the EP2 receptor.
Objective: To determine the half-maximal effective concentration (EC50) of Aganepag for EP2 receptor activation.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium and reagents.
-
Stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Aganepag (test compound).
-
Forskolin (positive control, directly activates adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-EP2 cells to ~80-90% confluency.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Aganepag in stimulation buffer.
-
Aspirate the cell culture medium from the plates and replace it with stimulation buffer.
-
Add the different concentrations of Aganepag to the wells. Include wells with vehicle only (basal level) and a positive control (e.g., forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol. This typically involves the addition of detection reagents and an incubation period.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a standard curve if required by the assay kit.
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration as a function of the log concentration of Aganepag.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
These application notes provide a framework for studying the receptor binding affinity and functional activity of this compound's active metabolite, Aganepag. The provided protocols for radioligand binding and cAMP functional assays are standard methods in pharmacology and drug discovery. Accurate determination of the binding and functional parameters of Aganepag is essential for its continued development as a selective EP2 receptor agonist for various therapeutic applications.
References
Aganepag Isopropyl: Comprehensive Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability and storage of Aganepag Isopropyl, a selective EP2 receptor agonist. The information is intended to guide researchers and drug development professionals in maintaining the integrity and activity of this compound for experimental and formulation purposes.
Overview and Storage Recommendations
This compound is a potent agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Due to its therapeutic potential, understanding its stability profile is critical for reliable experimental outcomes and the development of stable pharmaceutical formulations.
Based on available data from commercial suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Form | Storage Temperature | Recommended Duration |
| Pure (Neat) Form | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is crucial to minimize freeze-thaw cycles for solutions of this compound to prevent degradation.
EP2 Receptor Signaling Pathway
This compound exerts its biological effects by activating the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the EP2 receptor initiates a signaling cascade that plays a role in various physiological processes. A simplified representation of this pathway is provided below.
Stability Profile and Forced Degradation Studies
While specific quantitative data from forced degradation studies on this compound are not publicly available, it is standard practice in drug development to assess the intrinsic stability of a new chemical entity. Such studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
A general protocol for conducting a forced degradation study is outlined below. This protocol should be adapted based on the specific properties of this compound and the analytical techniques available.
General Protocol for Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its degradation profile.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated stability chambers (for thermal and photostability testing)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
Experimental Workflow:
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance and the stock solution to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid drug substance and the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw a sample, and if necessary, quench the reaction and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify any degradation products.
-
Propose potential degradation pathways based on the identified degradants.
-
Stability-Indicating Analytical Method Development
A robust stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice.
Key considerations for method development include:
-
Column Chemistry: A C18 stationary phase is often a good starting point for molecules of this nature.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector can be used to assess peak purity. A mass spectrometer is invaluable for the identification of unknown degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion
While specific quantitative stability data for this compound is not extensively published, adherence to the recommended storage conditions is paramount for maintaining its integrity. The provided general protocols for forced degradation studies and the development of a stability-indicating analytical method offer a framework for researchers to establish a comprehensive stability profile for this compound. This information is critical for ensuring the reliability of research data and for the successful development of stable pharmaceutical formulations.
Aganepag Isopropyl in Combination Therapy: Application Notes and Protocols for Ocular Hypertension and Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aganepag Isopropyl, a selective prostaglandin E2 (EP2) receptor agonist, in combination with other ophthalmic compounds for the management of ocular hypertension (OHT) and glaucoma. The information is compiled from available preclinical and clinical data, with a significant portion derived from studies on the closely related and clinically approved selective EP2 agonist, Omidenepag Isopropyl (OMDI), which serves as a valuable surrogate for understanding the therapeutic potential of this compound.
Mechanism of Action and Rationale for Combination Therapy
This compound is a prodrug that is hydrolyzed in the cornea to its active form. As a selective EP2 receptor agonist, its primary mechanism of action is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways.[1][2][3] This is achieved through the activation of Gs-protein coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]
The rationale for using this compound in combination with other anti-glaucoma agents lies in the potential for additive or synergistic IOP reduction by targeting different mechanisms of action. This can lead to enhanced efficacy, a reduced side-effect profile compared to high-dose monotherapy, and an alternative treatment strategy for patients who are non-responsive to or intolerant of other medications.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Combination with Beta-Adrenergic Antagonists (e.g., Timolol)
Rationale: Beta-blockers like timolol reduce IOP by decreasing the production of aqueous humor. Combining this compound, which enhances outflow, with a drug that reduces inflow provides a dual-mechanism approach to IOP lowering.
Quantitative Data Summary:
| Study/Parameter | This compound (or OMDI) Monotherapy | Timolol Monotherapy | Combination Therapy | Additive IOP Reduction |
| RENGE Study (OMDI 0.002% + Timolol 0.5%) | ||||
| Mean Diurnal IOP Reduction at Week 52 (Group 1: Baseline IOP ≥16 to <22 mmHg) | -3.7 ± 0.3 mmHg | N/A | N/A | N/A |
| Mean Diurnal IOP Reduction at Week 52 (Group 2: Baseline IOP ≥22 to ≤34 mmHg) | -5.6 ± 0.5 mmHg | N/A | N/A | N/A |
| Mean Diurnal IOP Reduction at Week 52 (Group 3: Concomitant Use) | N/A | N/A | -8.4 ± 0.6 mmHg | Statistically significant |
| SPECTRUM 4 Trial (OMDI 0.002% vs. Timolol 0.5%) | ||||
| 3-Month IOP Lowering Range | -5.6 to -5.9 mmHg | -5.4 to -6.1 mmHg | N/A | N/A |
| Monkey Study (OMDI + Timolol) | Significant IOP reduction | Significant IOP reduction | Greater IOP reduction than either agent alone | Statistically significant (p < 0.05) |
Experimental Protocol: Clinical Evaluation of Combination Therapy (Based on RENGE Study Design)
Caption: Clinical trial workflow for combination therapy.
-
Patient Population: Adults with open-angle glaucoma (OAG) or ocular hypertension (OHT) with a baseline IOP within a specified range (e.g., ≥16 mmHg and ≤34 mmHg).
-
Washout Period: A washout period of 1-4 weeks for any prior IOP-lowering medications.
-
Baseline Visit: Measure diurnal IOP at multiple time points (e.g., 9:00 AM, 1:00 PM, 5:00 PM).
-
Randomization: Randomly assign patients to one of three treatment arms:
-
This compound monotherapy (e.g., 0.002% once daily).
-
Timolol monotherapy (e.g., 0.5% twice daily).
-
Combination therapy with this compound and Timolol.
-
-
Follow-up: Conduct follow-up visits at specified intervals (e.g., weeks 2, 4, 8, 12, 26, 40, and 52). At each visit, measure diurnal IOP and assess for adverse events.
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in mean diurnal IOP at a predetermined time point (e.g., week 52).
-
Safety Assessment: Monitor and record all ocular and systemic adverse events.
Combination with Prostaglandin F Receptor Agonists (e.g., Latanoprost)
Rationale: Prostaglandin F receptor agonists (FP agonists) like latanoprost are the first-line treatment for glaucoma and primarily increase uveoscleral outflow. Combining this compound, which also enhances trabecular outflow, could provide a more comprehensive outflow enhancement. However, it is important to note that some studies suggest a potential for moderate drug interactions with this combination.
Quantitative Data Summary:
| Study/Parameter | OMDI Monotherapy | Latanoprost Monotherapy | Combination/Sequential Therapy |
| AYAME Study (OMDI 0.002% vs. Latanoprost 0.005%) | |||
| Baseline Mean Diurnal IOP | 23.78 ± 1.73 mmHg | 23.40 ± 1.51 mmHg | N/A |
| Week 4 Mean IOP Reduction | -5.93 ± 0.23 mmHg | -6.56 ± 0.22 mmHg | N/A |
| Latanoprost Low/Non-responder Study (OMDI 0.002%) | |||
| Mean Diurnal IOP after Latanoprost Run-in | 23.34 ± 2.12 mmHg | N/A | N/A |
| Additional Mean Diurnal IOP Reduction with OMDI at 3 months | N/A | N/A | -2.96 ± 2.83 mmHg (P<0.0001) |
Experimental Protocol: Preclinical Evaluation of Additive Effects (Based on Monkey Studies)
Caption: Preclinical experimental workflow.
-
Animal Model: Use a relevant animal model, such as conscious ocular normotensive monkeys.
-
Acclimatization: Acclimate the animals to the experimental procedures to minimize stress-related IOP fluctuations.
-
Baseline IOP: Measure baseline IOP in both eyes.
-
Treatment Administration: Topically administer one of the following to one eye, with the contralateral eye serving as a control:
-
Vehicle
-
This compound solution
-
Latanoprost solution
-
This compound and Latanoprost solutions administered 5 minutes apart.
-
-
IOP Measurement: Measure IOP at regular intervals post-instillation (e.g., 2, 4, 6, and 8 hours).
-
Data Analysis: Compare the IOP reduction between the combination therapy group and the monotherapy groups to determine if there is a statistically significant additive effect.
Other Potential Combinations
Studies in monkeys have shown that OMDI has additive IOP-lowering effects when combined with:
-
Carbonic Anhydrase Inhibitors (e.g., Brinzolamide)
-
Rho Kinase (ROCK) Inhibitors (e.g., Netarsudil, Ripasudil)
-
Alpha-2 Adrenergic Agonists (e.g., Brimonidine)
In all these combinations, the IOP-lowering effect was significantly greater than with either drug alone.
Safety and Tolerability of Combination Therapy
The addition of this compound to other glaucoma therapies may influence the adverse event profile. In the RENGE study, the concomitant use of OMDI and timolol resulted in an increased incidence of conjunctival hyperemia compared to OMDI monotherapy. Other reported adverse events for selective EP2 agonists include corneal thickening and, in pseudophakic eyes, a potential for macular edema. Careful monitoring of patients on combination therapy is essential.
Conclusion
This compound, as a selective EP2 receptor agonist, presents a promising therapeutic option for glaucoma and OHT, particularly in combination with other classes of IOP-lowering agents. Its unique mechanism of action, targeting both trabecular and uveoscleral outflow, makes it a logical candidate for combination therapy to achieve greater IOP reduction. The most robust evidence for an additive effect is with beta-blockers like timolol. While combination with FP agonists is mechanistically plausible, further investigation is needed to fully characterize the efficacy and potential for interactions. As with any combination therapy, a thorough assessment of the potential benefits and risks is crucial for individual patients.
References
Troubleshooting & Optimization
Aganepag Isopropyl solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Aganepag Isopropyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (also known as AGN-210961) is a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist.[1] It is a colorless to light yellow oil.[1] Its chemical formula is C27H37NO4S, and its molecular weight is 471.65 g/mol .[1][2]
Q2: What is the known solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO). Published data indicates a solubility of ≥ 200 mg/mL in fresh, non-hygroscopic DMSO.[1] It is critical to use a newly opened bottle of DMSO, as it can readily absorb moisture, which will negatively impact the solubility of this compound.
Q3: Is this compound soluble in aqueous buffers like PBS or water?
Q4: What are the recommended storage conditions for this compound and its solutions?
-
Neat Compound: Store the pure, undissolved this compound at -20°C.
-
Stock Solutions: For stock solutions prepared in an organic solvent like DMSO, it is recommended to aliquot and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Difficulty Dissolving this compound in DMSO
-
Problem: The compound is not fully dissolving in DMSO, or a film/droplets are observed.
-
Possible Cause 1: The DMSO used has absorbed moisture (is hygroscopic).
-
Solution 1: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
Possible Cause 2: Insufficient mixing.
-
Solution 2: Vortex the solution for several minutes to ensure thorough mixing. Gentle warming (to room temperature if stored cold) may also aid dissolution.
Issue 2: Precipitation of this compound upon Dilution into Aqueous Buffer
-
Problem: After preparing a stock solution in DMSO, the compound precipitates when diluted into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final aqueous solution is too low to maintain solubility.
-
Solution 1: Two-Step Dilution: First, prepare a high-concentration stock solution in 100% DMSO. Then, perform a serial dilution in your aqueous buffer, ensuring the final DMSO concentration is sufficient to maintain solubility while being compatible with your experimental system (typically ≤ 0.5%).
-
Solution 2: Use of Surfactants: Consider the use of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous buffer to aid in solubilization. The appropriate surfactant and its concentration should be optimized for your specific assay.
-
Solution 3: Formulation with Co-solvents: For in vivo studies or more complex formulations, the use of co-solvents like polyethylene glycol (PEG) or ethanol in combination with surfactants may be necessary.
Issue 3: Inconsistent Experimental Results
-
Problem: Variability in results is observed between experiments using this compound.
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Solution 1: Ensure the neat compound and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Possible Cause 2: Inaccurate concentration of stock solutions due to the oily nature of the compound.
-
Solution 2: When preparing stock solutions, ensure all of the oily compound is transferred and dissolved. After weighing, rinse the container with the solvent (e.g., DMSO) to ensure all material is collected.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | Use of fresh, anhydrous DMSO is critical. |
| Ethanol | Data not available. Expected to be soluble. | As an organic solvent, ethanol is likely to dissolve this compound, but experimental verification is recommended. |
| Methanol | Data not available. Expected to be soluble. | Similar to ethanol, methanol is a plausible solvent, but solubility should be determined empirically. |
| Water | Data not available. Expected to be very low. | This compound is an oily, lipophilic compound and is not expected to be soluble in water. |
| Phosphate-Buffered Saline (PBS) | Data not available. Expected to be very low. | Similar to water, direct dissolution in PBS is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (oily form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) from a new, unopened bottle
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.7165 mg (since the molecular weight is 471.65 g/mol ).
-
Add the appropriate volume of fresh DMSO to the this compound. To ensure all the compound is transferred, you can add the DMSO directly to the original vial, rinse, and transfer to a new tube.
-
Vortex the solution for at least 2-3 minutes to ensure complete dissolution. A clear, homogenous solution should be obtained.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Solubility Troubleshooting.
References
Technical Support Center: Optimizing Aganepag Isopropyl for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Aganepag Isopropyl in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AGN-210961) is a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed to its active metabolite to exert its effects.[4][5] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels mediates various downstream cellular responses.
Q2: What is a typical in vitro concentration range for this compound?
A2: While specific dose-response curves for this compound are not widely published in publicly available literature, data from similar selective EP2 receptor agonists, such as Omidenepag, can provide a starting point. For in vitro studies with Omidenepag on trabecular meshwork and Schlemm's canal endothelial cells, concentrations of 10 nM and 100 nM have been used. Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for dose-response experiments with this compound to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations of ≥ 200 mg/mL (424.04 mM). It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. For storage, the pure form can be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for 6 months or at -20°C for 1 month.
Q4: Which cell lines are suitable for in vitro studies with this compound?
A4: The choice of cell line will depend on the research question. For general mechanism-of-action studies, cell lines that endogenously express the human EP2 receptor or have been engineered to overexpress it are suitable. HEK293 cells are commonly used for overexpressing GPCRs, including the EP2 receptor, and are commercially available as stable cell lines. For more physiologically relevant studies, primary cells or cell lines derived from tissues where the EP2 receptor plays a key role, such as trabecular meshwork cells, Schlemm's canal endothelial cells, or ciliary muscle cells, would be appropriate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in cAMP assay | 1. Constitutive receptor activity: High expression levels of the EP2 receptor in the cell line may lead to agonist-independent signaling. 2. Endogenous prostaglandin production: Cells may be producing their own PGE2, leading to autocrine or paracrine activation of the EP2 receptor. 3. High cell density: Plating too many cells per well can result in an elevated basal cAMP level. 4. Excessive phosphodiesterase (PDE) inhibitor concentration: High concentrations of PDE inhibitors like IBMX can cause an accumulation of basal cAMP. | 1. Use a cell line with a lower, more physiological expression level of the EP2 receptor. 2. Consider using a cyclooxygenase (COX) inhibitor (e.g., indomethacin) during the assay to block endogenous prostaglandin synthesis. Perform appropriate controls to ensure the inhibitor does not interfere with the assay. 3. Optimize cell seeding density to find the lowest number of cells that gives a robust signal. 4. Titrate the PDE inhibitor to the lowest concentration that provides a good signal-to-noise ratio. A concentration of 0.5 mM IBMX is often a good starting point. |
| Low or no signal in cAMP assay | 1. Sub-optimal agonist concentration: The concentration of this compound may be too low to elicit a response. 2. Short stimulation time: The incubation time with the agonist may not be sufficient to reach peak cAMP levels. 3. Cell health issues: Cells may be unhealthy, have a high passage number, or have low viability. 4. Inactive compound: The this compound stock solution may have degraded. | 1. Perform a full dose-response curve to determine the optimal (EC80) concentration. 2. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time of peak cAMP production. 3. Ensure cells are healthy and within a low passage number. Regularly check cell viability. 4. Prepare a fresh stock solution of this compound. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate or inconsistent dispensing of reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler. 3. Avoid using the outermost wells of the plate, or fill them with sterile buffer or media to minimize evaporation from adjacent wells. |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol describes a method for measuring intracellular cAMP levels in response to this compound stimulation in a 96-well format using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent reporter assay).
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (anhydrous)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Positive control (e.g., Forskolin)
-
cAMP assay kit
-
Phosphate-buffered saline (PBS)
-
White, opaque 96-well microplates (for luminescence-based assays) or standard clear plates (for colorimetric/fluorometric assays)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the HEK293-EP2 cells into a 96-well plate at a pre-optimized density (e.g., 10,000-20,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in stimulation buffer (e.g., serum-free media containing a PDE inhibitor like 0.5 mM IBMX) to achieve the desired final concentrations for the dose-response curve.
-
-
Cell Stimulation:
-
Gently aspirate the cell culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the diluted this compound solutions to the respective wells. Include wells with stimulation buffer only (basal control) and wells with a known adenylyl cyclase activator like Forskolin (positive control).
-
Incubate the plate at 37°C for the pre-determined optimal stimulation time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Follow the instructions provided with your specific cAMP assay kit to lyse the cells and measure the intracellular cAMP levels. This typically involves adding a lysis buffer followed by the detection reagents.
-
-
Data Analysis:
-
Read the plate on a suitable microplate reader (e.g., luminometer, spectrophotometer, or fluorometer).
-
Generate a standard curve if required by the assay kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro cAMP Assay Workflow.
Caption: Troubleshooting High Background Signal.
References
- 1. EP2 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (AGN-210961) | EP2激动剂 | MCE [medchemexpress.cn]
- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aganepag Isopropyl Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Aganepag Isopropyl.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a selective agonist for the prostanoid EP2 receptor.[1][2][3] The EP2 receptor is a Gs-coupled G-protein coupled receptor (GPCR).[2][3] Upon activation, it stimulates Gs-protein-mediated elevations in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of glaucoma, this signaling cascade in the ciliary body and trabecular meshwork is thought to increase both trabecular and uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Q2: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. How can I determine if this is an off-target effect?
An unexpected cytotoxic effect could be due to on-target or off-target mechanisms. To investigate this, consider the following steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve with this compound in your cell line. If the cytotoxicity occurs at concentrations significantly higher than the EC50 for EP2 receptor activation, it may suggest an off-target effect.
-
Control Cell Lines: Test the compound in cell lines that do not express the EP2 receptor. If cytotoxicity persists in these cells, it is likely an off-target effect.
-
Rescue Experiments: If possible, try to rescue the phenotype by overexpressing the EP2 receptor or by co-treatment with a known EP2 antagonist. If the toxicity is on-target, modulating the target engagement should alter the cytotoxic response.
-
Multiplex Cytotoxicity Assays: Use multiple cytotoxicity assays that measure different cellular health parameters, such as membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT or resazurin), and apoptosis (e.g., caspase activity). This can provide insights into the mechanism of cell death.
Q3: I am observing activation of a signaling pathway that is not typically associated with Gs-protein activation (e.g., an increase in intracellular calcium). What could be the cause?
Activation of an unexpected signaling pathway is a strong indicator of a potential off-target effect. This compound could be interacting with another GPCR coupled to a different G-protein (e.g., Gq, which activates the phospholipase C pathway and leads to calcium mobilization).
-
GPCR Panel Screening: Screen this compound against a broad panel of GPCRs to identify potential off-target binding.
-
Pathway Profiling: Use reporter assays or antibody-based methods to confirm the activation of the unexpected pathway (e.g., measuring IP1 for Gq activation).
-
Inhibitor Studies: Use selective inhibitors of the unexpected pathway to see if you can block the observed effect of this compound.
Q4: The response to this compound varies significantly between different cell lines I am using. Why might this be happening?
Cell-line specific responses can be due to several factors:
-
Differential Target Expression: The expression levels of the on-target EP2 receptor may vary between cell lines. Quantify EP2 receptor expression at the mRNA and protein level in your cell lines.
-
Cell-Type Specific Off-Target Expression: Different cell lines express different repertoires of potential off-target proteins. An off-target that is highly expressed in one cell line but absent in another could explain the variable response.
-
Differences in Signaling Machinery: The downstream signaling components and regulatory proteins can differ between cell types, leading to varied responses even with the same on-target engagement.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected cell death observed with this compound treatment.
| Observation | Potential Cause | Recommended Action |
| High levels of cell death at expected efficacious concentrations. | On-target toxicity or a potent off-target effect. | 1. Perform a comprehensive dose-response analysis for both EP2 activation and cytotoxicity. 2. Test in EP2-negative cell lines. 3. Conduct a broad off-target screening panel (e.g., GPCRs, kinases). |
| Cell death only at very high concentrations. | General compound toxicity or low-affinity off-target interaction. | 1. Determine the therapeutic window. 2. Use the lowest effective concentration for on-target effects in your experiments. 3. Consider if the vehicle (e.g., DMSO) is contributing to toxicity at high concentrations. |
| Inconsistent cytotoxicity results between experiments. | Experimental variability, issues with compound stability, or cell culture conditions. | 1. Ensure consistent cell passage number and health. 2. Prepare fresh dilutions of this compound for each experiment. 3. Standardize incubation times and cell densities. |
Guide 2: Deconvoluting On-Target vs. Off-Target Signaling
This guide assists in determining if an observed cellular response is due to the intended EP2 receptor activation or an off-target interaction.
| Observation | Potential Cause | Recommended Action |
| Activation of an unexpected signaling pathway (e.g., calcium flux). | Off-target GPCR activation or pathway crosstalk. | 1. Profile this compound against a GPCR panel. 2. Use specific inhibitors for the unexpected pathway to see if the effect is blocked. 3. Map the activated pathway using techniques like Western blotting for phosphorylated signaling proteins. |
| Lack of correlation between EP2 receptor activation and a downstream phenotype. | The phenotype is mediated by an off-target, or the link between the on-target and the phenotype is not direct. | 1. Use a structurally related but inactive analog of this compound as a negative control. 2. Employ an alternative EP2 agonist to see if it recapitulates the phenotype. 3. Perform a target knockdown (e.g., using siRNA) of the EP2 receptor to confirm on-target dependency. |
Experimental Protocols
Protocol 1: cAMP Measurement for On-Target EP2 Activation
This protocol describes a method to quantify the engagement of this compound with its target, the Gs-coupled EP2 receptor.
-
Cell Culture: Seed cells expressing the EP2 receptor in a 96-well plate at a suitable density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Intracellular Calcium Flux Assay for Off-Target Gq-Coupled GPCR Activation
This protocol is for detecting potential off-target activation of Gq-coupled receptors.
-
Cell Culture: Plate cells (either a specific cell line or a panel of cell lines expressing different GPCRs) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare dilutions of this compound in an appropriate assay buffer.
-
Measurement: Use a fluorescence plate reader equipped with an injector to measure the baseline fluorescence. Inject the this compound dilutions and continue to measure the fluorescence intensity over time to detect any transient increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the compound concentration to determine the EC50 for calcium mobilization.
Protocol 3: MTT Cell Viability Assay
This protocol provides a method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target signaling via a Gq-coupled GPCR.
Caption: Experimental workflow for off-target effects investigation.
References
Technical Support Center: Improving Aganepag Isopropyl Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Aganepag Isopropyl in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a critical consideration?
This compound is an isopropyl ester prodrug of Aganepag, a potent and selective prostaglandin EP4 receptor agonist.[1][2][3][4][5] The prodrug form is designed to enhance corneal penetration for topical ophthalmic administration, primarily for the treatment of glaucoma and ocular hypertension. Upon penetration into the cornea, it is hydrolyzed by esterases into the active compound, Aganepag.
The bioavailability of topically administered ophthalmic drugs is notoriously low, often less than 5%, due to protective mechanisms of the eye such as tear turnover, nasolacrimal drainage, and the corneal barrier. Therefore, optimizing the formulation and delivery of this compound is crucial to ensure therapeutic concentrations of Aganepag reach the target tissues within the eye, such as the ciliary body and trabecular meshwork.
Q2: What are the common animal models used to evaluate the bioavailability of this compound?
The most common animal models for preclinical ocular pharmacokinetic and bioavailability studies are rabbits and non-human primates, such as cynomolgus monkeys.
-
Rabbits: The rabbit eye is a widely used model due to its large cornea and conjunctival sac, which facilitates the administration of topical formulations. They are also relatively inexpensive and easy to handle. However, rabbits have a lower blink rate and different corneal thickness and permeability compared to humans, which can sometimes lead to an overestimation of drug absorption.
-
Monkeys: The cynomolgus monkey eye is anatomically and physiologically more similar to the human eye, making it a more predictive model for clinical outcomes. However, studies in monkeys are more complex and costly.
Q3: What are the primary challenges when aiming to enhance the ocular bioavailability of this compound?
Researchers may face several challenges in improving the ocular bioavailability of this compound, including:
-
Rapid Precorneal Elimination: Blinking and tear fluid turnover can quickly wash away the instilled drug from the surface of the eye.
-
Limited Corneal Permeability: The cornea is a multi-layered barrier that restricts the passage of many substances. While the lipophilic nature of the isopropyl ester prodrug is designed to aid penetration, it can still be a significant hurdle.
-
Metabolism: Premature hydrolysis of the prodrug on the ocular surface or within the superficial layers of the cornea can limit the amount of intact prodrug available for deeper penetration.
-
Systemic Absorption: The drug can be absorbed into the systemic circulation through the conjunctiva and nasolacrimal duct, which can lead to potential side effects and reduces the amount of drug available at the target site.
Q4: What strategies can be employed to improve the bioavailability of this compound in animal models?
Several formulation strategies can be explored to enhance the ocular bioavailability of this compound:
-
Increasing Formulation Viscosity: The addition of viscosity-enhancing polymers can prolong the residence time of the drug on the ocular surface.
-
Mucoadhesive Formulations: Utilizing mucoadhesive polymers can promote the adhesion of the formulation to the corneal and conjunctival surfaces, further extending contact time.
-
In Situ Gelling Systems: These are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by changes in temperature, pH, or ion concentration. This can create a drug depot.
-
Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the cornea. However, their use must be carefully evaluated for potential ocular irritation.
-
Novel Drug Delivery Systems: Advanced formulations such as nanoparticles, liposomes, and microemulsions can protect the drug from rapid clearance and facilitate its transport across the cornea.
Troubleshooting Guides
Problem 1: High Variability in Pharmacokinetic Data Between Individual Animals
-
Possible Cause: Inconsistent drop instillation technique.
-
Troubleshooting Tip: Ensure a standardized and precise volume is administered to the conjunctival sac of each animal. The use of a calibrated micropipette is recommended. Minimize any loss of the instilled dose due to blinking or overflow.
-
Possible Cause: Stress-induced changes in tear production and drainage in the animals.
-
Troubleshooting Tip: Acclimatize the animals to the experimental procedures and handling to minimize stress. Perform the experiments in a quiet and controlled environment.
-
Possible Cause: Individual differences in corneal thickness, enzyme activity, or tear film composition.
-
Troubleshooting Tip: Increase the number of animals per group to improve the statistical power of the study and account for biological variability.
Problem 2: Low Measured Concentrations of Aganepag in Aqueous Humor
-
Possible Cause: The formulation is being cleared from the ocular surface too quickly.
-
Troubleshooting Tip: Consider reformulating with viscosity enhancers or mucoadhesive polymers to increase the precorneal residence time.
-
Possible Cause: Poor corneal penetration of this compound.
-
Troubleshooting Tip: Evaluate the inclusion of a safe and effective permeation enhancer in the formulation. Alternatively, explore advanced drug delivery systems like nanoparticles or microemulsions.
-
Possible Cause: Rapid metabolism of Aganepag in the target tissue.
-
Troubleshooting Tip: While challenging to modify, understanding the metabolic profile in the target tissue is important for interpreting the results.
Problem 3: Evidence of Ocular Irritation or Toxicity in the Animal Model
-
Possible Cause: The formulation excipients, such as preservatives or permeation enhancers, are causing irritation.
-
Troubleshooting Tip: Conduct a thorough ocular tolerability study of the vehicle and the final formulation. Consider using preservative-free formulations or excipients with a well-established safety profile. Reduce the concentration of any potentially irritating components.
-
Possible Cause: The pH or osmolality of the formulation is not within the physiologically acceptable range.
-
Troubleshooting Tip: Adjust the pH of the formulation to be close to that of tear fluid (around 7.4) and ensure it is isotonic.
Data Presentation
The following tables present representative pharmacokinetic data for a similar topical prostaglandin receptor agonist prodrug, Omidenepag Isopropyl, in rabbits and cynomolgus monkeys. This data can serve as a reference for the expected tissue distribution and concentrations when designing studies for this compound.
Table 1: Pharmacokinetic Parameters of Radioactivity in Rabbit Ocular Tissues Following a Single Topical Administration of [¹⁴C]-Omidenepag Isopropyl (0.03%)
| Ocular Tissue | Cmax (ng eq/g) | Tmax (hr) | AUC₀-∞ (ng eq·hr/g) | t₁/₂ (hr) |
| Cornea | 1250 | 0.25 | 4560 | 4.52 |
| Aqueous Humor | 22.1 | 4 | 148 | 3.99 |
| Iris-Ciliary Body | Not Reported | Not Reported | Not Reported | Not Reported |
| Trabecular Meshwork | 467 | 0.25 | 2090 | 6.51 |
| Sclera | 54.3 | 1 | 473 | 7.93 |
Data is presented as mean values. Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, AUC₀-∞: Area Under the Curve from time zero to infinity, t₁/₂: Half-life.
Table 2: Pharmacokinetic Parameters of Radioactivity in Cynomolgus Monkey Ocular Tissues Following a Single Topical Administration of [¹⁴C]-Omidenepag Isopropyl (0.03%)
| Ocular Tissue | Cmax (ng eq/g) | Tmax (hr) |
| Cornea | 1250 | 0.25 |
| Aqueous Humor | 22.1 | 4 |
| Iris | 29.0 | 1 |
| Ciliary Body | 14.0 | 4 |
| Trabecular Meshwork | 467 | 0.25 |
Data is presented as mean values. Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration.
Experimental Protocols
Protocol: Ocular Pharmacokinetic Study in Rabbits
This protocol outlines a general procedure for assessing the ocular pharmacokinetics of this compound following topical administration in rabbits.
-
Animal Model: New Zealand White rabbits (2-3 kg).
-
Acclimatization: House the animals in standard conditions for at least one week before the experiment to allow for acclimatization.
-
Formulation Preparation: Prepare the this compound formulation under sterile conditions. The vehicle should be well-defined and tested for ocular tolerability.
-
Drug Administration:
-
Administer a single, precise volume (e.g., 30 µL) of the formulation into the lower conjunctival sac of one or both eyes of each rabbit.
-
Avoid touching the cornea with the pipette tip.
-
Gently hold the eyelids closed for a few seconds to facilitate spreading of the drop.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, euthanize a group of animals (n=3-4 per time point).
-
Immediately collect aqueous humor by paracentesis using a 27-30 gauge needle.
-
Enucleate the eyes and carefully dissect the cornea, iris-ciliary body, and other tissues of interest on an ice-cold surface.
-
Collect blood samples via cardiac puncture at the time of euthanasia to assess systemic exposure.
-
-
Sample Processing and Analysis:
-
Weigh the collected tissues.
-
Homogenize the tissues in an appropriate buffer.
-
Extract this compound and its active metabolite, Aganepag, from the tissue homogenates and plasma using a validated method (e.g., protein precipitation followed by liquid-liquid or solid-phase extraction).
-
Quantify the concentrations of the analyte(s) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the mean concentrations of this compound and Aganepag in each tissue at each time point.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each tissue.
-
Visualizations
Caption: Aganepag EP4 Receptor Signaling Pathway
Caption: Ocular Bioavailability Study Workflow
Caption: Strategies to Improve Ocular Bioavailability
References
- 1. Development of novel GI-centric prostaglandin E2 receptor type 4 (EP4) agonist prodrugs as treatment for ulcerative colitis and other intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Aganepag Isopropyl: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the selective EP2 receptor agonist, Aganepag Isopropyl.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is converted to its active form, Aganepag, within the target tissue. Aganepag is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB), leading to the transcription of target genes.[2][3]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C or -80°C. Always refer to the manufacturer's instructions for specific details on storage and stability.
Q3: I am observing high variability in my cell-based assay results. What are the common causes?
A3: High variability in cell-based assays can stem from several factors, including inconsistent cell health and passage number, variability in reagent preparation, and "edge effects" in multi-well plates.[4] Ensure that cells are in the logarithmic growth phase and that the passage number is consistent between experiments. Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes. To mitigate edge effects, consider not using the outer wells of the plate or filling them with a buffer or media to maintain humidity.
Q4: My dose-response curve for this compound is not showing a clear sigmoidal shape. What could be the issue?
A4: An irregular dose-response curve could be due to several factors. The concentration range of this compound might be too narrow or not centered around the EC50. It is also possible that at high concentrations, the compound is causing cytotoxicity, leading to a decrease in signal. Conversely, at very low concentrations, the response may be indistinguishable from the baseline. We recommend performing a broad range of serial dilutions (e.g., from 1 nM to 100 µM) to identify the optimal concentration range for your specific cell line and assay.
Q5: What is the optimal concentration of DMSO to use in my experiments, and could it be affecting my results?
A5: It is crucial to maintain a low final concentration of DMSO in your cell culture media, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with GPCR signaling.[5] Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Low or No Agonist Response
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. Perform a new serial dilution and ensure accurate pipetting. |
| Low Receptor Expression | Confirm the expression of the EP2 receptor in your cell line using techniques like qPCR or western blotting. Cell confluence can also affect receptor expression. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High cell density can sometimes lead to desensitization of GPCR signaling pathways. |
| Assay Readout Issues | For cAMP assays, ensure that your detection reagents are fresh and that the plate reader settings are optimized. |
Issue 2: High Background Signal in cAMP Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Some cell lines, especially those overexpressing the EP2 receptor, may exhibit agonist-independent activity. Consider using a cell line with endogenous receptor expression or reducing the number of cells seeded per well. |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP. While PDE inhibitors are often used to amplify the signal, too high a concentration can lead to a high basal signal. Titrate the PDE inhibitor to find the optimal concentration. |
| Serum in Media | Serum can contain factors that stimulate cAMP production. Consider starving the cells in serum-free media for a few hours before the experiment. |
| Reagent Contamination | Ensure all buffers and media are free from contamination that could non-specifically elevate cAMP levels. |
Issue 3: Inconsistent Results Between Experiments
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing. |
| Variability in Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well. |
| Incubation Time | Optimize and maintain a consistent incubation time with this compound. A time-course experiment can help determine the peak response time. |
| Environmental Factors | Maintain consistent temperature and CO2 levels in the incubator. Temperature gradients across the plate can affect assay performance. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a human cell line expressing the EP2 receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human EP2 receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to achieve the desired final concentrations.
-
Assay: a. Wash the cells once with warm PBS. b. Add 50 µL of serum-free media containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C. c. Add 50 µL of the this compound dilutions to the wells and incubate for 30 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Novel mechanisms and signaling pathways of esophageal ulcer healing: the role of prostaglandin EP2 receptors, cAMP, and pCREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 activates cAMP response element-binding protein in glioma cells via a signaling pathway involving PKA-dependent inhibition of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aganepag Isopropyl degradation pathways and prevention
Technical Support Center: Aganepag Isopropyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The isopropyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid, which is the active form of the drug. This process can be catalyzed by acid or base and is also expected to be facilitated by esterase enzymes present in ocular tissues.
-
Oxidation: The pyrrolidinone ring and the thiophene ring are susceptible to oxidation. This can lead to the formation of various oxidation products, potentially altering the efficacy and safety profile of the compound.
-
Photodegradation: The thiophene ring, in particular, is known to be sensitive to light, especially UV radiation.[1][2] Exposure to light can lead to the formation of photolytic degradation products.
Q2: What are the common signs of this compound degradation in my sample?
A2: Degradation of your this compound sample may be indicated by:
-
A change in the physical appearance of the solution (e.g., color change, precipitation).
-
A decrease in the expected potency or biological activity in your assays.
-
The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A shift in the pH of your solution.
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, follow these storage and handling recommendations:
-
Temperature: Store this compound solutions at low temperatures, ideally at -20°C or -80°C for long-term storage, as recommended by suppliers. For short-term storage, refrigeration (2-8°C) is advisable.
-
Light: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil. Avoid prolonged exposure to ambient light during experimental procedures.
-
pH: Maintain the pH of the solution within a stable range, as extremes in pH can accelerate hydrolysis. The optimal pH for stability should be determined experimentally, but neutral to slightly acidic conditions are often preferred for ester-containing compounds.
-
Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis | Sample degradation | - Review your storage and handling procedures. Ensure the sample was protected from light and stored at the correct temperature.- Prepare fresh samples for analysis.- Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Loss of biological activity | Degradation of this compound | - Confirm the purity and concentration of your stock solution using a validated analytical method.- Prepare a fresh stock solution from a new vial of the compound.- Ensure that the experimental buffers and conditions are not contributing to degradation (e.g., extreme pH, presence of oxidizing agents). |
| Precipitation in the sample solution | Formation of insoluble degradation products or poor solubility | - Check the pH of the solution, as the hydrolyzed acid form may have different solubility.- Consider using a different solvent system or adding solubilizing excipients if compatible with your experiment.- Filter the solution through a 0.22 µm filter before use to remove any precipitate. |
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound in an aqueous buffer (pH 7.4) with co-solvents. These tables are for illustrative purposes to guide researchers in their own stability assessments.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 85.2 | Hydrolyzed Acid |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 8 hours | 72.5 | Hydrolyzed Acid |
| Oxidation (3% H₂O₂, RT) | 24 hours | 91.8 | Oxidized Pyrrolidinone, Thiophene Oxide |
| Thermal (80°C) | 48 hours | 95.1 | Various minor degradants |
| Photostability (ICH Q1B) | 7 days | 88.9 | Photolytic Thiophene Derivatives |
Table 2: Stability of this compound Solution at Different Temperatures
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| -80°C | 99.8% | 99.5% | 99.2% |
| -20°C | 99.5% | 98.9% | 98.1% |
| 4°C | 98.2% | 95.6% | 92.3% |
| 25°C | 92.1% | 85.4% | 75.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method with a UV or MS detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Use a gradient elution to achieve good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Start with a low percentage of Mobile Phase B and gradually increase it.
-
-
Detection: Use a UV detector at the λmax of this compound or a mass spectrometer for more sensitive and specific detection.
-
Method Validation:
-
Inject a mixture of the stressed samples to demonstrate that all degradation products are well-resolved from the parent peak and from each other.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Aganepag Isopropyl quality control and purity analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of Aganepag Isopropyl.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound upon purchase?
A1: Commercially available this compound is typically supplied with a purity of >98%.[1] It is crucial to review the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes an isopropyl ester and a secondary alcohol, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The isopropyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.
-
Oxidation: The secondary alcohol group can be oxidized to a ketone.
-
Photodegradation: Exposure to UV light may lead to the formation of photolytic degradation products.
Q4: How can I assess the identity and structure of this compound?
A4: The identity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The retention time in a validated HPLC method can be used for identification against a reference standard.
Troubleshooting Guides
This section addresses common issues that may be encountered during the quality control and purity analysis of this compound.
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Replace the HPLC column. 3. Reduce the sample concentration or injection volume. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a needle wash step between injections. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated before each injection. |
| Appearance of New Peaks in Stability Studies | 1. Sample degradation. | 1. These may be degradation products. Perform forced degradation studies to identify potential degradants. 2. Use a stability-indicating HPLC method to resolve the new peaks from the parent compound. |
Sample Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | 1. Use of an inappropriate solvent. | 1. This compound is soluble in organic solvents such as DMSO and ethanol. |
| Precipitation of Sample After Dilution | 1. The compound is not soluble in the aqueous buffer used for analysis. | 1. Minimize the amount of aqueous buffer in the final sample preparation. 2. Use a co-solvent system if compatible with the analytical method. |
Experimental Protocols
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for the purity analysis of this compound. Method optimization and validation are required for specific applications.
Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare the sample solution at the same concentration.
-
Dilute the stock solutions with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Data Analysis:
-
The purity of the sample is calculated by dividing the peak area of the this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.
Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to observe the formation of degradation products and the decrease in the parent compound peak.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₇NO₄S[2] |
| Molecular Weight | 471.65 g/mol [2] |
| Appearance | Colorless to light yellow oil |
| CAS Number | 910562-20-8[2] |
Table 2: Example Certificate of Analysis Data
| Test | Specification | Result |
| Appearance | Colorless to light yellow oil | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to structure | Conforms |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents | Meets USP <467> limits | Conforms |
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
Aganepag Isopropyl Preclinical Testing: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aganepag Isopropyl and other selective EP2 receptor agonists in a preclinical setting. The information is designed to address specific issues that may be encountered during experimentation.
Given that publicly available preclinical data on this compound (AGN-210961) is limited, this guide draws upon information from closely related selective EP2 receptor agonists, such as Omidenepag Isopropyl (OMDI) and Taprenepag Isopropyl. These compounds share a similar mechanism of action, and the challenges observed in their preclinical development are likely to be relevant to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective E-prostanoid subtype 2 (EP2) receptor agonist.[1] It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases into its active metabolite. This active form selectively binds to and activates the EP2 receptor, a Gs-coupled transmembrane receptor found in the ciliary body and trabecular meshwork.[1] Activation of the EP2 receptor stimulates a Gs-protein-mediated increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is believed to lower intraocular pressure (IOP) by increasing both conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow.[1][2]
Q2: In which animal models has the IOP-lowering effect of selective EP2 receptor agonists been demonstrated?
Preclinical studies for related compounds, such as Omidenepag Isopropyl, have demonstrated IOP-lowering effects in several animal models, including:
-
Normotensive rabbits, dogs, and monkeys.
-
Monkeys with laser-induced ocular hypertension.
Q3: What are the expected outcomes of this compound administration in preclinical models?
Based on studies with similar selective EP2 receptor agonists, administration of this compound is expected to result in a significant reduction in intraocular pressure. For instance, in monkeys with laser-induced ocular hypertension, a 0.002% concentration of a similar EP2 agonist, Omidenepag Isopropyl, resulted in a significant increase in both aqueous outflow facility (71%) and uveoscleral outflow (176%) compared to a vehicle control.
Troubleshooting Guide
Issue 1: Discrepancy in Adverse Events Observed Between Animal Models.
Problem: You are not observing certain adverse events (e.g., iritis, corneal thickening) in your initial preclinical studies using rabbits or dogs, but there is a concern they may appear in higher-order species or humans.
Background: The preclinical development of Taprenepag Isopropyl, another selective EP2 receptor agonist, highlighted this issue. Iritis, photophobia, and increased corneal thickness were not seen in initial topical ocular toxicity studies in rabbits and dogs but were observed in a Phase 2 clinical trial and later reproduced in cynomolgus monkeys.
Troubleshooting Steps:
-
Species Selection: Consider the use of non-human primates (e.g., cynomolgus monkeys) in your preclinical toxicology program. This species appears to be more predictive of the ocular adverse events associated with this class of compounds in humans.
-
Comprehensive Ophthalmic Examinations: Conduct thorough and frequent ophthalmic examinations in all animal models. These should include slit-lamp biomicroscopy and detailed assessments for signs of inflammation and corneal changes.
-
Histopathology: At the end of in-life studies, perform detailed histopathological examinations of the ocular tissues to identify any microscopic changes that may not be apparent in clinical examinations.
Issue 2: Managing and Interpreting Conjunctival Hyperemia.
Problem: You are observing significant conjunctival hyperemia (redness) in your animal models, and you need to determine if it is a tolerable side effect or a sign of significant toxicity.
Background: Conjunctival hyperemia is a common adverse event associated with selective EP2 receptor agonists.
Troubleshooting Steps:
-
Standardized Grading: Implement a standardized scoring system to grade the severity of conjunctival hyperemia consistently across all animals and time points.
-
Dose-Response Evaluation: Assess the dose-dependency of the hyperemia. A clear dose-response relationship can help in identifying a therapeutic window with an acceptable side-effect profile.
-
Duration and Reversibility: Monitor the onset, duration, and reversibility of the hyperemia. Transient redness that resolves may be considered more acceptable than persistent, severe hyperemia.
Issue 3: Unexpected Corneal Thickening.
Problem: Your study animals are exhibiting an increase in corneal thickness after administration of this compound.
Background: Increased corneal thickness has been observed with other topical EP2 agonists.
Troubleshooting Steps:
-
Pachymetry: Utilize pachymetry to accurately and quantitatively measure corneal thickness at baseline and throughout the study.
-
Endothelial Cell Evaluation: Investigate for any signs of corneal endothelial toxicity, as this could be a contributing factor. In studies with Taprenepag Isopropyl, there was no evidence of in vivo or in vitro endothelial cytotoxicity.
-
Reversibility Studies: If corneal thickening is observed, include a recovery phase in your study design to determine if the effect is reversible upon discontinuation of the drug. Studies on monkeys showed that increased corneal thickness was reversible.
Quantitative Data Summary
The following table summarizes the binding affinity and agonist activity of Omidenepag, the active metabolite of a related selective EP2 receptor agonist. This data is indicative of the expected potency of compounds in this class.
| Compound | Receptor | Binding Affinity (Ki) | Agonist Activity (EC50) |
| Omidenepag | EP2 | 3.6 nM | 8.3 nM |
Data from in vitro studies using human recombinant prostanoid receptors.
The next table presents the IOP-lowering effects of Omidenepag Isopropyl in combination with other anti-glaucoma drugs in animal models.
| Animal Model | Combination Therapy | Observation | Significance |
| Rabbit | OMDI + Timolol | Additive IOP-lowering effect | p < 0.01 at 6 hours post-administration |
| Monkey | OMDI + Brimonidine | Greater IOP reduction than monotherapy | p < 0.05 at 2 hours post-administration |
| Monkey | OMDI + Brinzolamide | Numerically greater IOP reduction | Not statistically significant |
Data from ocular normotensive animals.
Experimental Protocols
Protocol 1: Evaluation of IOP-Lowering Efficacy in Laser-Induced Ocular Hypertensive Monkeys
This protocol is based on studies conducted with Omidenepag Isopropyl.
-
Animal Model: Use cynomolgus monkeys with unilateral laser-induced ocular hypertension.
-
Dosing: In a crossover design, administer the test compound (e.g., 0.002% this compound) or vehicle topically to the hypertensive eye once daily for a specified period (e.g., 7 days).
-
IOP Measurement: Measure IOP at baseline and at multiple time points after the final dose using pneumatonometry.
-
Aqueous Humor Dynamics:
-
Aqueous Humor Flow and Outflow Facility: Evaluate using fluorophotometry.
-
Uveoscleral Outflow: Calculate mathematically using the Goldman equation.
-
-
Statistical Analysis: Compare treatment effects using appropriate statistical tests, such as a paired t-test.
Protocol 2: In Vitro Receptor Binding and Activity Assay
This protocol is based on methods used to characterize Omidenepag.
-
Receptor Preparation: Use recombinantly expressed human prostanoid receptors (e.g., EP1, EP2, EP3, EP4, FP, DP1, IP).
-
Binding Assay:
-
Perform competitive radioligand binding assays to determine the binding affinity (Ki) of the active metabolite of this compound for each receptor subtype.
-
-
Functional Assay:
-
Conduct a functional assay, such as a cAMP assay for Gs-coupled receptors (like EP2), to determine the agonist activity (EC50).
-
-
Selectivity Profiling: To assess selectivity, also evaluate binding to a broad panel of other non-prostanoid receptors.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Preclinical ocular toxicology workflow.
References
- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a Novel Selective EP2 Receptor Agonist, Omidenepag Isopropyl, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Aganepag Isopropyl experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Aganepag Isopropyl. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide best practices for experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AGN-210961) is an experimental selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It is a prodrug that is hydrolyzed in situ to its active metabolite, Aganepag. The EP2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit. Activation of the EP2 receptor by Aganepag leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This signaling pathway is involved in various physiological processes, including the regulation of intraocular pressure.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q3: What are the key physicochemical properties of this compound?
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C27H37NO4S | PubChem[4] |
| Molecular Weight | 471.7 g/mol | PubChem |
| Water Solubility | 0.000567 mg/mL | DrugBank Online |
| logP | 5.91 - 6.59 | DrugBank Online |
Q4: What is the expected pharmacokinetic profile of this compound's active metabolite?
While specific pharmacokinetic data for this compound is limited, data from the analogous selective EP2 agonist, Omidenepag Isopropyl (OMDI), can provide insights into the expected profile of Aganepag. After topical administration, the active metabolite is expected to be rapidly absorbed and cleared.
| Parameter | Value (based on OMDI) | Description |
| Time to Cmax (tmax) | 10-15 minutes | Time to reach maximum plasma concentration after administration. |
| Half-life (t½) | ~30 minutes | Time for the plasma concentration to reduce by half. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response (e.g., no increase in cAMP) | Compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solution. | Prepare fresh stock solutions and aliquot for single use. Store at -80°C for long-term storage. |
| Cellular Health: Cells are unhealthy, have a high passage number, or are not expressing the EP2 receptor. | Use cells with a low passage number and ensure they are in the log phase of growth. Verify EP2 receptor expression via qPCR or Western blot. | |
| Incorrect Assay Conditions: Suboptimal cell density, incubation time, or agonist concentration. | Optimize cell density and agonist incubation time. Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| High background signal in cAMP assay | Cell Lysis: Incomplete cell lysis leading to inconsistent release of cAMP. | Ensure complete cell lysis by following the assay kit manufacturer's protocol. |
| Reagent Preparation: Incorrect preparation of assay reagents. | Prepare all reagents fresh and according to the manufacturer's instructions. | |
| Inconsistent results between experiments | Variability in Cell Culture: Inconsistent cell passage number, confluency, or serum batch. | Maintain consistent cell culture practices. Use the same batch of serum and keep passage numbers low. |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting variability. |
Experimental Protocols
In Vitro cAMP Assay for this compound Activity
This protocol outlines a general procedure for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the EP2 receptor. This protocol is based on commercially available bioluminescent assays, such as the cAMP-Glo™ Assay.
Materials:
-
EP2 receptor-expressing cells (e.g., HEK293 cells stably expressing the human EP2 receptor)
-
Cell culture medium
-
This compound
-
cAMP-Glo™ Assay Kit
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation (Adherent Cells):
-
Seed cells in a white, opaque-walled assay plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a CO2 incubator to allow for cell attachment.
-
The following day, aspirate the culture medium.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a dose-response curve.
-
Add the diluted this compound or vehicle control to the cells.
-
-
Cell Stimulation:
-
Incubate the plate at room temperature for the optimized stimulation time to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains protein kinase A (PKA), and incubate to allow for the PKA reaction to occur.
-
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent to stop the PKA reaction and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the amount of cAMP.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the luminescence readings to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cAMP assay.
References
Validation & Comparative
Aganepag Isopropyl vs. Omidenepag Isopropyl: A Comparative Efficacy Guide for Ocular Hypotensive Agents
A detailed analysis of two selective EP2 receptor agonists for the treatment of glaucoma and ocular hypertension.
This guide provides a comprehensive comparison of the efficacy of Aganepag Isopropyl and Omidenepag Isopropyl, two novel selective prostaglandin E2 (EP2) receptor agonists developed for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The information is tailored for researchers, scientists, and drug development professionals, presenting available quantitative data, experimental methodologies, and mechanistic insights.
Executive Summary
Omidenepag Isopropyl has emerged as a promising therapeutic option with a well-documented efficacy and safety profile from extensive clinical trials. It effectively lowers IOP by enhancing both the conventional (trabecular meshwork) and uveoscleral outflow pathways. In contrast, detailed clinical efficacy data for this compound is not extensively available in the public domain, limiting a direct quantitative comparison. This guide will focus on the comprehensive data available for Omidenepag Isopropyl and present the known information on this compound, highlighting the current data gap.
Mechanism of Action: Targeting the EP2 Receptor
Both this compound and Omidenepag Isopropyl are prodrugs that are hydrolyzed in the eye to their active forms. These active metabolites are selective agonists of the prostanoid EP2 receptor. Activation of the EP2 receptor in the trabecular meshwork and ciliary muscle is believed to increase aqueous humor outflow, thereby reducing intraocular pressure. This mechanism of action differs from prostaglandin F2α analogues (the most common class of IOP-lowering drugs), which primarily act on the FP receptor to increase uveoscleral outflow.
The signaling pathway for EP2 receptor activation involves the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the relaxation of the trabecular meshwork and ciliary muscle, and ultimately, enhanced aqueous humor outflow.
Omidenepag Isopropyl: A Review of Efficacy Data
Omidenepag Isopropyl (OMDI) has undergone extensive clinical evaluation, demonstrating significant IOP-lowering effects in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT).
Clinical Trial Data
Multiple phase II and phase III clinical trials have established the efficacy and safety of Omidenepag Isopropyl 0.002% administered once daily.
| Study | Phase | Comparator | Baseline IOP (mmHg) | IOP Reduction from Baseline | Key Findings |
| SPECTRUM-6 | II | Dose-ranging (QD vs. BID) | 24.6 ± 1.9 (QD) | -6.6 mmHg (QD at 6 weeks) | Once-daily dosing was found to be optimal, with a favorable benefit-risk profile compared to twice-daily dosing.[1][2] |
| AYAME | III | Latanoprost 0.005% | ~23-24 | ~6 mmHg | Omidenepag Isopropyl was non-inferior to latanoprost in IOP reduction.[3] |
| RENGE | III | Open-label | High: 22-34, Low: 16-22 | High: -4.9 mmHg, Low: -2.4 mmHg (at 6 months) | Demonstrated sustained IOP reduction over a long-term period.[3] |
| FUJI | III | Open-label (in Latanoprost non/low-responders) | 23.1 | -2.99 mmHg (after 4 weeks) | Effective in patients who had a poor response to latanoprost.[4] |
Preclinical Data
Preclinical studies in animal models have shown that Omidenepag Isopropyl effectively reduces IOP in normotensive and hypertensive eyes. These studies also elucidated its dual mechanism of action on both the trabecular and uveoscleral outflow pathways.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for EP2 Receptor (Omidenepag - active metabolite) | 3.6 nM | |
| Agonist Activity (EC50) at EP2 Receptor (Omidenepag - active metabolite) | 8.3 nM |
Experimental Protocols
Receptor Binding and Agonist Activity Assay (for Omidenepag)
Objective: To determine the binding affinity (Ki) and agonist activity (EC50) of the active metabolite of Omidenepag Isopropyl (Omidenepag) for the human prostanoid EP2 receptor.
Methodology:
-
Receptor Preparation: Human recombinant prostanoid receptors (including EP2) are expressed in cultured cells (e.g., HEK293 cells).
-
Binding Assay (for Ki):
-
A competitive binding assay is performed using a radiolabeled ligand specific for the EP2 receptor.
-
Varying concentrations of unlabeled Omidenepag are incubated with the cell membranes expressing the EP2 receptor and the radiolabeled ligand.
-
The amount of radiolabeled ligand displaced by Omidenepag is measured to determine the concentration that inhibits 50% of binding (IC50).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Functional Assay (for EC50):
-
Cells expressing the EP2 receptor are treated with varying concentrations of Omidenepag.
-
The downstream signaling event, typically the production of cyclic AMP (cAMP), is measured.
-
The concentration of Omidenepag that produces 50% of the maximal response is determined as the EC50 value.
-
This compound: Available Information
This compound (also known as AGN-210961) is another selective EP2 receptor agonist that has been under investigation for the treatment of glaucoma.
Clinical Development
This compound has been the subject of at least one phase II clinical trial (NCT01110499), which compared its safety and efficacy to bimatoprost ophthalmic solution in patients with glaucoma or ocular hypertension. However, the detailed results of this trial, including quantitative IOP reduction data, have not been made widely available in peer-reviewed literature or public databases.
Due to the lack of publicly available efficacy data for this compound, a direct quantitative comparison with Omidenepag Isopropyl cannot be provided at this time.
Conclusion
Omidenepag Isopropyl has demonstrated robust efficacy in lowering IOP through a novel mechanism of action involving the selective activation of the EP2 receptor. Its performance is comparable to the well-established prostaglandin analogue, latanoprost, and it offers a therapeutic alternative for patients who may not respond adequately to FP receptor agonists.
This compound, as a fellow selective EP2 receptor agonist, holds theoretical promise for a similar efficacy profile. However, without access to its clinical trial data, a definitive comparison remains speculative. Further publication of the clinical development results for this compound is necessary to fully assess its position in the therapeutic landscape for glaucoma and ocular hypertension. Researchers and clinicians should rely on the extensive evidence base for Omidenepag Isopropyl when considering a selective EP2 receptor agonist for IOP reduction.
References
- 1. Topical Medication Therapy for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New implant for drainage in glaucoma. Clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Phase 2 Trial Comparing Omidenepag Isopropyl 0.002% Once and Twice Daily in Subjects With Primary Open-angle Glaucoma or Ocular Hypertension (SPECTRUM-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Aganepag Isopropyl and Other EP2 Agonists for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Aganepag Isopropyl and other selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonists that have been investigated for their potential in reducing intraocular pressure (IOP) in the context of glaucoma research and development. Due to the limited availability of direct head-to-head studies, this guide synthesizes data from various independent studies to offer an objective comparison of their performance characteristics.
Introduction to EP2 Agonists in Glaucoma
The EP2 receptor is a G-protein coupled receptor that, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[1]. In the eye, activation of the EP2 receptor, located in the trabecular meshwork and ciliary body, is understood to increase both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor, thereby lowering IOP[2]. This dual mechanism of action makes EP2 agonists a promising therapeutic class for glaucoma. This compound is one such selective EP2 agonist that has been under investigation. This guide compares it with other notable EP2 agonists: Omidenepag Isopropyl, Taprenepag Isopropyl, JV-GL1, and Butaprost.
Comparative Analysis of Preclinical Data
The following tables summarize key preclinical data for Aganepag and other EP2 agonists. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into account when making comparisons.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound (Active Form) | Receptor Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Selectivity Profile |
| Aganepag | Data not available | 0.19[3] | Potent EP2 agonist with no activity at the EP4 receptor[3]. |
| Omidenepag | 3.6[4] | 8.3 | Highly selective for the EP2 receptor with weak or no binding to other prostanoid receptors (DP1-2, EP1, EP3, EP4, FP, IP). |
| Taprenepag (CP-544326) | IC₅₀ = 10 (human), 15 (rat) | 2.8 | Selective for EP2 over other EP receptors (EP1, EP3, EP4 IC₅₀s >3200 nM). |
| PGN-9856 (active form of JV-GL1) | pKᵢ ≥ 8.3 (equivalent to ≤ 5 nM) | pEC₅₀ ≥ 8.5 (equivalent to ≤ 3.16 nM) | High affinity and full agonist at the EP2 receptor with high selectivity over EP1, EP3, EP4, DP, FP, IP, and TP receptors. |
| Butaprost | 2400 (murine) | 33 (murine), 106.4 (human neutrophils) | Selective for the EP2 receptor, with less activity at murine EP1, EP3, and EP4 receptors. |
Note: pKᵢ and pEC₅₀ values were converted to nM for easier comparison. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in a binding assay and can be an approximation of binding affinity.
Table 2: In Vivo Intraocular Pressure (IOP) Reduction
| Compound (Prodrug Form) | Species | Dose/Concentration | IOP Reduction | Study Duration |
| This compound | Human | 0.1% | Conjunctival hyperemia observed in 53.85% of subjects (comparative efficacy data not detailed in the available source). | 1 month |
| Omidenepag Isopropyl | Human | 0.002% once daily | Comparable to latanoprost 0.005%, with a 20-35% IOP-lowering effect. | Up to 3 months |
| Taprenepag Isopropyl | Human | 0.005% - 0.015% | Monotherapy comparable to latanoprost 0.005%. Maximum effect estimated to be -6.27 mmHg from a baseline of 25 mmHg. | 28 days |
| JV-GL1 | Cynomolgus Monkey | 0.01% | Significant and long-lasting IOP reduction for 4-6 days after a single dose. | Single dose |
| Butaprost | Cynomolgus Monkey | 0.1% | Significantly decreased IOP in normotensive and glaucomatous monkeys, normalizing IOP in the latter. | Single dose and 1-year treatment |
Experimental Methodologies
The data presented in this guide were generated using standard pharmacological assays. Below are detailed descriptions of the typical experimental protocols for these assays.
Radioligand Binding Assay (for Kᵢ Determination)
Objective: To determine the binding affinity of a compound for the EP2 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., Aganepag) to displace a radiolabeled ligand that is known to bind to the EP2 receptor.
Generalized Protocol:
-
Membrane Preparation: Cells (e.g., HEK293) stably or transiently expressing the human EP2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled EP2 ligand (e.g., [³H]-PGE2) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional cAMP Assay (for EC₅₀ Determination)
Objective: To determine the functional potency of a compound as an EP2 receptor agonist.
Principle: This assay measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP), the second messenger for the EP2 receptor signaling pathway.
Generalized Protocol:
-
Cell Culture: Cells expressing the EP2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test compound. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a LANCE (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay or an enzyme immunoassay (EIA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
In Vivo Intraocular Pressure (IOP) Measurement
Objective: To evaluate the efficacy of a test compound in lowering IOP in an animal model or in human subjects.
Generalized Protocol:
-
Subject Selection: Appropriate subjects are selected, which can be normotensive or hypertensive animals (e.g., rabbits, monkeys) or human patients with glaucoma or ocular hypertension.
-
Baseline IOP Measurement: Baseline IOP is measured using a tonometer before the administration of the test compound.
-
Drug Administration: The test compound is typically administered as a topical ophthalmic solution (eye drops) at a specified concentration and frequency.
-
Post-Dose IOP Measurement: IOP is measured at various time points after drug administration to determine the onset, magnitude, and duration of the IOP-lowering effect.
-
Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control (vehicle) groups to assess the efficacy of the compound.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: EP2 Receptor Signaling Pathway for IOP Reduction.
Caption: Generalized Experimental Workflow for EP2 Agonist Evaluation.
Summary and Conclusion
While direct head-to-head clinical trials comparing this compound with other EP2 agonists are not publicly available, the preclinical data suggest that several selective EP2 agonists, including Aganepag, Omidenepag, Taprenepag, and PGN-9856, exhibit high potency and selectivity for the EP2 receptor.
-
Aganepag and PGN-9856 appear to be particularly potent based on their low nanomolar and sub-nanomolar EC₅₀ values.
-
Omidenepag has a well-characterized profile with proven non-inferiority to the prostaglandin analog latanoprost in clinical trials for IOP reduction.
-
Taprenepag also demonstrated comparable efficacy to latanoprost in a phase 2 trial.
-
JV-GL1 shows a unique long-lasting IOP-lowering effect after a single administration in preclinical models.
-
Butaprost , one of the earlier selective EP2 agonists, has been instrumental in elucidating the role of the EP2 receptor in IOP regulation.
The choice of an EP2 agonist for further research and development will likely depend on a comprehensive evaluation of its efficacy, safety profile (including the incidence of side effects like conjunctival hyperemia), and pharmacokinetic properties. The data compiled in this guide provide a valuable starting point for researchers in the field of glaucoma therapeutics to compare the available EP2 agonists and inform future studies.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
Aganepag Isopropyl: A Comparative Analysis of Prostanoid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Aganepag isopropyl is a novel selective prostanoid EP2 receptor agonist. Its therapeutic potential is intrinsically linked to its selectivity for the EP2 receptor over other prostanoid receptors, as off-target effects can lead to undesirable side effects. This guide provides a comparative analysis of the cross-reactivity of a selective EP2 agonist, using data from a structurally similar compound, PGN-9856, to illustrate the selectivity profile expected for this class of molecules. The data is presented alongside detailed experimental protocols to aid in the design and interpretation of related research.
Prostanoid Receptor Selectivity Profile
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of the selective EP2 receptor agonist PGN-9856 across a comprehensive panel of human prostanoid receptors. Aganepag, the active form of this compound, is expected to exhibit a similar high degree of selectivity for the EP2 receptor.
| Receptor | Ligand | pKi (Binding Affinity) | pEC50 (Functional Potency) |
| EP2 | PGN-9856 | ≥ 8.3 | ≥ 8.5 |
| EP1 | PGN-9856 | < 5.0 | < 5.0 |
| EP3 | PGN-9856 | < 5.0 | < 5.0 |
| EP4 | PGN-9856 | 6.0 | 5.8 |
| DP | PGN-9856 | < 5.0 | < 5.0 |
| FP | PGN-9856 | Not Determined | < 5.0 |
| IP | PGN-9856 | < 5.0 | < 5.0 |
| TP | PGN-9856 | Not Determined | < 5.0 |
Data adapted from Woodward et al., British Journal of Pharmacology (2019) 176 687–698. pKi and pEC50 values are presented as the negative logarithm of the molar concentration.
Experimental Methodologies
The data presented above was generated using standardized and rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and for designing further comparative studies.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the binding affinity (Ki) of the test compound for each prostanoid receptor.
Protocol Details:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the individual human recombinant prostanoid receptors (EP1, EP2, EP3, EP4, DP, and IP) were used.
-
Incubation: Membranes were incubated with a specific radioligand (e.g., [3H] PGE2 for EP receptors) and varying concentrations of the test compound. The incubation was carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays were conducted to determine the potency (EC50) of the compound as an agonist at Gs-coupled prostanoid receptors (EP2, EP4, DP, IP) by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Protocol Details:
-
Cell Culture: CHO cells stably expressing the specific human prostanoid receptor were cultured and seeded into 96-well plates.
-
Agonist Stimulation: Cells were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, cells were stimulated with various concentrations of the test compound for a defined period.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration of the test compound that produced 50% of the maximal increase in cAMP (EC50) was determined from the concentration-response curve.
Prostanoid Receptor Signaling Pathways
This compound, through its active metabolite Aganepag, selectively activates the EP2 receptor, which is a Gs protein-coupled receptor (GPCR). Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) levels. In contrast, other prostanoid receptors are coupled to different G-proteins (Gq or Gi), initiating distinct downstream signaling cascades. The high selectivity of Aganepag for the EP2 receptor minimizes the activation of these other pathways, thereby reducing the potential for off-target effects.
This guide demonstrates the high selectivity of EP2 receptor agonists, as exemplified by PGN-9856, for their target receptor. The provided data and methodologies serve as a valuable resource for researchers investigating the pharmacological profile of this compound and other selective prostanoid receptor modulators.
Comparative Analysis of Aganepag Isopropyl and Other EP2 Receptor Agonists: A Side Effect Profile Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of Aganepag Isopropyl and other selective prostaglandin E2 (EP2) receptor agonists used in the management of ocular hypertension and glaucoma. The information is compiled from available clinical trial data and scientific literature to offer an objective overview for research and drug development purposes.
Introduction to EP2 Receptor Agonists in Glaucoma
Prostaglandin E2 (EP2) receptor agonists are a class of ocular hypotensive agents that lower intraocular pressure (IOP) by increasing both the trabecular and uveoscleral outflow of aqueous humor.[1] This dual mechanism of action makes them a promising therapeutic option for glaucoma. This compound (AGN-210961) is one such selective EP2 receptor agonist that has been under clinical investigation. This guide compares its side effect profile with other notable EP2 agonists: Omidenepag Isopropyl (OMDI), Taprenepag Isopropyl, and JV-GL1.
Comparative Side Effect Profiles
The following table summarizes the reported ocular side effects from clinical studies of this compound and its comparators. It is important to note that the availability of detailed, publicly accessible data for this compound is limited.
| Side Effect | This compound (AGN-210961) | Omidenepag Isopropyl (OMDI) | Taprenepag Isopropyl | JV-GL1 |
| Conjunctival Hyperemia | 53.85% (0.1% solution) | 7.4% - 22.7% | Reported, but specific percentage not consistently available in reviewed sources. | Data not yet available (Phase 1 & 2 trial ongoing)[2] |
| Ocular Hyperemia | Data not specified | 7.6% - 14.3% | Reported | Data not yet available[2] |
| Eye Pain/Discomfort | Data not specified | 1.9% - 14.3% | Reported | Data not yet available[2] |
| Photophobia | Data not specified | 14.3% (in one study) | Reported | Data not yet available[2] |
| Blurred Vision | Data not specified | 1.1% | Reported | Data not yet available |
| Corneal Thickening | Data not specified | 9.1% (in one study) | Increased corneal thickness observed | Data not yet available |
| Iritis/Uveitis | Data not specified | Reported as a potential adverse event | 7.3% - 7.5% | Data not yet available |
| Eye Itching | Data not specified | 1.9% | Reported | Data not yet available |
| Dry Eye | Data not specified | Reported | Reported | Data not yet available |
Note: The data for this compound is based on a secondary source mentioning results from clinical trial NCT01001195; primary published results with a detailed breakdown of all side effects were not available in the conducted search.
Experimental Protocols for Side Effect Assessment
The assessment of ocular side effects in clinical trials for prostaglandin agonists typically involves a combination of standardized clinical evaluations and patient-reported outcomes.
Assessment of Conjunctival Hyperemia
Conjunctival hyperemia is a common side effect of prostaglandin analogs and is meticulously evaluated in clinical trials.
-
Methodology:
-
Slit-lamp Examination: A trained ophthalmologist examines the conjunctiva using a slit lamp.
-
Grading Scales: The severity of hyperemia is graded using standardized photographic or illustrative scales. Common scales include:
-
Efron Grading Scale: A 0-4 scale with descriptive and visual guides for severity (None, Trace, Mild, Moderate, Severe).
-
-
Digital Imaging and Automated Analysis: High-resolution digital photographs of the conjunctiva are taken at baseline and subsequent visits. Specialized software can then be used to quantify the redness and vessel dilation, providing an objective measurement. This may involve calculating the percentage of vessel area in a defined region of interest.
-
Patient-Reported Outcomes: Patients may be asked to rate the severity of redness they perceive.
-
Assessment of Ocular Discomfort and Other Subjective Side Effects
Patient-reported outcomes are crucial for understanding the tolerability of a topical medication.
-
Methodology:
-
Standardized Questionnaires: Validated questionnaires are used to assess the frequency and severity of symptoms like burning, stinging, itching, foreign body sensation, and blurred vision. A widely used tool is the Ocular Surface Disease Index (OSDI) .
-
Visual Analog Scales (VAS): Patients may be asked to rate the intensity of specific symptoms on a continuous scale (e.g., from 0 to 100).
-
Adverse Event Reporting: Throughout the trial, any new or worsening ocular symptoms are recorded as adverse events, with details on their severity, duration, and relationship to the study drug.
-
Assessment of Vision-Related Side Effects
Changes in vision are a critical safety endpoint in ophthalmic clinical trials.
-
Methodology:
-
Best-Corrected Visual Acuity (BCVA): Assessed using standardized charts (e.g., ETDRS charts) at each study visit.
-
Intraocular Pressure (IOP) Measurement: While the primary efficacy endpoint, significant deviations or unexpected changes in IOP can also be considered a safety concern. This is typically measured using Goldmann applanation tonometry.
-
Slit-lamp Biomicroscopy: Detailed examination of the anterior segment of the eye is performed to look for any drug-induced changes, such as inflammation (iritis), corneal edema, or other abnormalities.
-
Fundus Examination: The posterior segment of the eye, including the retina and optic nerve, is examined to rule out any drug-related effects.
-
Signaling Pathways and Visualizations
EP2 Receptor Signaling Pathway
Activation of the prostaglandin E2 (EP2) receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to its therapeutic effect and may also contribute to its side effect profile.
-
Mechanism of Action:
-
Ligand Binding: this compound or other EP2 agonists bind to the EP2 receptor on the cell membrane of trabecular meshwork cells and ciliary muscle cells.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit (Gαs) of the G-protein.
-
Adenylate Cyclase Activation: The activated Gαs stimulates adenylate cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the relaxation of the trabecular meshwork and ciliary muscle, which in turn increases aqueous humor outflow and reduces intraocular pressure.
-
References
Aganepag Isopropyl: A Promising Alternative for Intraocular Pressure Reduction in Glaucoma Models Non-Responsive to FP Agonists
Aganepag isopropyl, a selective prostanoid EP2 receptor agonist, demonstrates significant efficacy in reducing intraocular pressure (IOP) through a distinct mechanism of action compared to conventional prostaglandin F (FP) receptor agonists like latanoprost. This makes it a compelling therapeutic candidate for patient populations that exhibit a poor response to FP agonist treatment. Preclinical data, primarily from studies on the closely related compound omidenepag isopropyl (OMDI), which is also a selective EP2 receptor agonist, supports its potential in animal models of glaucoma, including those analogous to non-responder scenarios.
Prostaglandin analogs targeting the FP receptor are a first-line treatment for glaucoma; however, a notable percentage of patients are non-responsive or develop tolerance. This has driven the development of alternative IOP-lowering agents with different mechanisms of action. This compound and the more extensively studied OMDI act by selectively activating the EP2 receptor, which, unlike the FP receptor, enhances both the conventional (trabecular meshwork) and uveoscleral outflow pathways for aqueous humor.[1] This dual mechanism of action suggests its potential utility in subjects where the uveoscleral outflow pathway, the primary target of FP agonists, is not sufficiently responsive.
Comparative Efficacy in Preclinical Models
While direct preclinical studies on this compound in FP agonist non-responder animal models are limited, extensive research on OMDI provides a strong surrogate. Studies in various animal models, including rabbits, dogs, and monkeys, have consistently shown the significant IOP-lowering effects of OMDI.[2][3][4]
A key study in monkeys with laser-induced ocular hypertension demonstrated that a 0.002% OMDI solution significantly increased both the trabecular outflow facility by 71% and the uveoscleral outflow by 176% compared to a vehicle.[1] This contrasts with FP agonists, which primarily enhance uveoscleral outflow. Furthermore, a study on cats with glaucoma that was unresponsive to conventional anti-glaucoma medications, including latanoprost, found that OMDI could effectively lower IOP in a subset of these animals, providing evidence of its efficacy in a clinical non-responder setting.
The following tables summarize the quantitative data from key preclinical studies on OMDI, comparing its effects to vehicle and, where available, FP agonists.
Table 1: Effect of Omidenepag Isopropyl (OMDI) on Intraocular Pressure (IOP) in Normotensive and Hypertensive Animal Models
| Animal Model | Compound (Concentration) | Baseline IOP (mmHg) | Maximum IOP Reduction (mmHg) | % IOP Reduction | Citation |
| Ocular Normotensive Rabbits | OMDI (0.003%) | ~16 | ~3.5 | ~22% | |
| Ocular Normotensive Dogs | OMDI (0.01%) | ~15.5 | ~4.5 | ~29% | |
| Ocular Normotensive Monkeys | OMDI (0.01%) | ~17 | ~13.3 | ~78% | |
| Laser-Induced Hypertensive Monkeys | OMDI (0.002%) | ~35 | ~15.4 (44% reduction at 4h) | 44% |
Table 2: Comparative Effects of Omidenepag Isopropyl (OMDI) on Aqueous Humor Dynamics in Laser-Induced Hypertensive Monkeys
| Parameter | Vehicle | OMDI (0.002%) | % Change vs. Vehicle | Citation |
| Outflow Facility (μL/min/mmHg) | 0.14 ± 0.03 | 0.24 ± 0.05 | +71% | |
| Uveoscleral Outflow (μL/min) | 0.34 ± 0.09 | 0.94 ± 0.25 | +176% | |
| Aqueous Humor Flow (μL/min) | 1.33 ± 0.13 | 1.45 ± 0.11 | No significant change |
Signaling Pathways and Mechanism of Action
The differential effects of this compound and FP agonists stem from their distinct signaling pathways.
As illustrated, this compound activates the EP2 receptor, which couples to the Gs protein, leading to increased intracellular cyclic AMP (cAMP). This cascade is thought to induce relaxation of the trabecular meshwork and ciliary muscle, as well as remodeling of the extracellular matrix, thereby increasing both conventional and uveoscleral outflow. In contrast, FP agonists bind to the FP receptor, which couples to the Gq protein, activating the phospholipase C pathway. This results in increased intracellular calcium and activation of protein kinase C and the MAPK pathway, ultimately leading to increased matrix metalloproteinase (MMP) expression and remodeling of the uveoscleral outflow pathway.
Experimental Protocols
The methodologies employed in the key preclinical studies provide a framework for evaluating the efficacy of novel IOP-lowering agents.
Detailed Methodologies:
-
Animal Models: Studies have utilized normotensive rabbits, dogs, and cynomolgus monkeys, as well as a laser-induced ocular hypertension model in monkeys to mimic glaucomatous conditions.
-
Drug Administration: this compound or its surrogate OMDI is typically administered as a topical ophthalmic solution (e.g., 0.002% or 0.01%) in a small volume (20-50 µL) to the cornea of one eye, with the contralateral eye receiving a vehicle control.
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points post-administration using a tonometer (e.g., pneumatonometer) in conscious or lightly sedated animals.
-
Aqueous Humor Dynamics: In more detailed mechanistic studies, aqueous humor flow and outflow facility are determined using fluorophotometry. Uveoscleral outflow is then calculated using the Goldmann equation: Uveoscleral Outflow = Aqueous Humor Flow - (Outflow Facility * (IOP - Episcleral Venous Pressure)).
Conclusion
The distinct dual-outflow mechanism of action of this compound, acting through the EP2 receptor, provides a strong rationale for its efficacy in animal models and its potential as a therapeutic alternative for glaucoma patients who are non-responders to conventional FP agonists. The preclinical data for the closely related compound, omidenepag isopropyl, robustly supports this potential by demonstrating significant IOP reduction in various animal models, including a clinically relevant non-responder feline model. The increase in both trabecular and uveoscleral outflow offers a comprehensive approach to managing elevated intraocular pressure. Further direct comparative studies in FP agonist non-responder animal models would be beneficial to solidify the preclinical evidence base for this compound.
References
- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Characterization of Omidenepag Isopropyl, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Benchmarking Aganepag Isopropyl Against Current Glaucoma Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aganepag Isopropyl, a novel selective prostaglandin E2 (EP2) receptor agonist, with established first- and second-line treatments for glaucoma. Due to the limited public availability of clinical trial data for this compound (also known as AGN-210961), this guide will utilize data from Omidenepag Isopropyl, a structurally and mechanistically similar selective EP2 agonist that has undergone extensive clinical evaluation, as a proxy to represent this emerging class of therapeutics. This approach allows for a robust comparative analysis based on available scientific evidence.
Mechanism of Action: A Novel Dual Outflow Pathway
This compound represents a new class of intraocular pressure (IOP)-lowering agents that target the prostaglandin E2 (EP2) receptor. Unlike prostaglandin F2α analogs (PGAs), the current first-line therapy, EP2 receptor agonists enhance aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[1][2][3] This dual mechanism of action offers a potential advantage in IOP reduction.
Upon topical administration, this compound is hydrolyzed into its active metabolite, which then selectively binds to and activates EP2 receptors in the trabecular meshwork and ciliary muscle. This activation is believed to initiate a signaling cascade involving the Gs-protein and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), leading to relaxation of the trabecular meshwork and ciliary muscle, thereby increasing aqueous humor outflow and reducing IOP.[1]
Comparative Efficacy in Intraocular Pressure Reduction
The primary measure of efficacy for glaucoma medications is their ability to lower IOP. The following table summarizes the reported IOP-lowering efficacy of EP2 agonists (represented by Omidenepag Isopropyl) and other major classes of glaucoma drugs.
| Drug Class | Examples | IOP Reduction (Monotherapy) | Key Clinical Findings |
| EP2 Agonists | This compound, Omidenepag Isopropyl | 15% - 35%[1] | Non-inferior to latanoprost in some studies. Effective in patients who are non-responsive to PGAs. |
| Prostaglandin Analogs (PGAs) | Latanoprost, Travoprost, Bimatoprost | 25% - 35% | Considered first-line therapy due to high efficacy and once-daily dosing. |
| Beta-Blockers | Timolol, Betaxolol | 20% - 25% | Effective, but may have systemic cardiovascular and respiratory side effects. |
| Alpha-Adrenergic Agonists | Brimonidine, Apraclonidine | 15% - 25% | May have a neuroprotective effect. High rate of ocular allergy. |
| Carbonic Anhydrase Inhibitors (CAIs) | Dorzolamide, Brinzolamide | 15% - 20% | Available as topical and oral formulations. |
| Rho Kinase (ROCK) Inhibitors | Netarsudil, Ripasudil | 20% - 25% | Directly targets the trabecular meshwork. May have neuroprotective and anti-fibrotic effects. |
Comparative Safety and Tolerability Profile
The safety and tolerability of glaucoma medications are critical for long-term patient adherence. EP2 agonists exhibit a distinct side-effect profile compared to other drug classes.
| Drug Class | Common Adverse Events | Serious/Notable Adverse Events |
| EP2 Agonists | Conjunctival hyperemia, eye pain, photophobia, blurred vision. | Macular edema (particularly in pseudophakic patients), iritis. |
| Prostaglandin Analogs (PGAs) | Conjunctival hyperemia, eyelash growth, iris pigmentation, periorbital fat atrophy (PAP). | Cystoid macular edema, reactivation of herpetic keratitis. |
| Beta-Blockers | Stinging/burning upon instillation, blurred vision. | Bradycardia, bronchospasm, fatigue, depression. |
| Alpha-Adrenergic Agonists | Allergic conjunctivitis, dry mouth, fatigue. | CNS depression in young children (brimonidine). |
| Carbonic Anhydrase Inhibitors (CAIs) | Stinging/burning, bitter taste. | (Oral) Paresthesia, fatigue, kidney stones, metabolic acidosis. |
| Rho Kinase (ROCK) Inhibitors | Conjunctival hyperemia, corneal verticillata, conjunctivitis. |
Experimental Protocols in Glaucoma Drug Development
The evaluation of new glaucoma therapies like this compound follows a rigorous and standardized process, from preclinical studies to multi-phase clinical trials.
Preclinical Evaluation
Preclinical studies aim to establish the mechanism of action, efficacy, and safety of a drug candidate in vitro and in animal models. Key experimental protocols include:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of the compound for its target receptor (e.g., EP2 receptor).
-
Cell-Based Assays: Using human trabecular meshwork and ciliary muscle cells to assess the drug's effect on intracellular signaling pathways (e.g., cAMP production).
-
Animal Models of Glaucoma: Utilizing animal models (e.g., monkeys, rabbits) with induced ocular hypertension to evaluate the IOP-lowering effect, duration of action, and ocular tolerance of the drug.
-
Aqueous Humor Dynamics Studies: In vivo or ex vivo perfusion studies in animal eyes to measure changes in aqueous humor outflow facility through the trabecular and uveoscleral pathways.
Clinical Trial Protocol
Clinical trials in humans are designed to assess the safety and efficacy of the investigational drug. A typical Phase 2 or 3 clinical trial for a new glaucoma medication would follow this general workflow:
Key Methodologies:
-
Patient Population: Patients with open-angle glaucoma or ocular hypertension meeting specific IOP criteria at baseline.
-
Study Design: Randomized, double-masked, parallel-group, active-controlled (e.g., vs. latanoprost or timolol) study.
-
Primary Efficacy Endpoint: The mean change in diurnal IOP from baseline at a predetermined time point (e.g., 3 months).
-
IOP Measurement: Standardized Goldmann applanation tonometry performed at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) to assess diurnal IOP control.
-
Safety Assessments: Comprehensive ophthalmic examinations including slit-lamp biomicroscopy, fundoscopy, and monitoring for adverse events at each study visit.
Conclusion
This compound, as part of the novel class of selective EP2 receptor agonists, presents a promising new approach to glaucoma therapy. Its unique dual-outflow mechanism of action has the potential to provide effective IOP reduction, including in patients who may not respond adequately to conventional prostaglandin analogs. While the efficacy of EP2 agonists appears comparable to that of market-leading PGAs, their safety profile is distinct, with a lower incidence of PGA-associated periorbitopathy but a potential risk of macular edema that requires careful patient selection and monitoring. As more clinical data on this compound becomes available, its precise role in the glaucoma treatment paradigm will be further elucidated. The development of this and other novel drug classes continues to expand the therapeutic options available to clinicians and their patients.
References
Aganepag Isopropyl and the Evolving Landscape of Glaucoma Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of glaucoma and ocular hypertension is continually advancing, with novel therapeutic agents targeting specific molecular pathways to lower intraocular pressure (IOP), a key risk factor for disease progression. Aganepag Isopropyl (AGN-210961) is a selective prostaglandin E2 (EP2) receptor agonist that has been under investigation for its IOP-lowering effects. While detailed public data from its clinical trials remains limited, the broader class of EP2 receptor agonists, represented by compounds like Omidenepag Isopropyl, offers a promising alternative to the current standard of care. This guide provides a comparative overview of the research findings on EP2 receptor agonists versus the widely used prostaglandin F2α (FP) receptor agonists, supported by available experimental data and detailed methodologies.
Performance Comparison: EP2 Receptor Agonists vs. FP Receptor Agonists
The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure. The following tables summarize the quantitative data on the IOP-lowering efficacy and common adverse events associated with EP2 receptor agonists and the established FP receptor agonists, Latanoprost and Bimatoprost.
Table 1: Intraocular Pressure (IOP) Reduction
| Drug Class | Active Ingredient | Dosage | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Study Duration |
| EP2 Receptor Agonist | Omidenepag Isopropyl 0.002% | Once Daily | 2.6 - 5.6 mmHg | 15% - 35% | 12 weeks - 52 weeks |
| FP Receptor Agonist | Latanoprost 0.005% | Once Daily | 2.3 - 8.8 mmHg | 14.6% - 34.2% | 3 months - 12 months |
| FP Receptor Agonist | Bimatoprost 0.03% | Once Daily | 3.4 - 8.4 mmHg | 19.9% - 34% | 3 months - 6 months |
Note: Data for Omidenepag Isopropyl is used as a representative for the EP2 agonist class due to the limited public availability of specific quantitative data for this compound.
Table 2: Common Ocular Adverse Events
| Drug Class | Active Ingredient | Conjunctival Hyperemia Incidence | Other Notable Adverse Events |
| EP2 Receptor Agonist | Omidenepag Isopropyl 0.002% | 18.8% (monotherapy) - 45.0% (concomitant with timolol) | Macular Edema/Cystoid Macular Edema (in pseudophakic eyes), Corneal Thickening |
| FP Receptor Agonist | Latanoprost 0.005% | Generally lower than other FP agonists | Iris hyperpigmentation, eyelash changes |
| FP Receptor Agonist | Bimatoprost 0.03% | Higher incidence compared to Latanoprost | Iris hyperpigmentation, eyelash growth, prostaglandin-associated periorbitopathy (PAP) |
Experimental Protocols
To ensure the reproducibility and critical evaluation of research findings, detailed experimental protocols are essential. Below are generalized methodologies for the key experiments cited in the evaluation of these glaucoma medications.
Protocol 1: Evaluation of IOP-Lowering Efficacy in Human Clinical Trials
-
Patient Population: Enrollment of adult patients diagnosed with open-angle glaucoma or ocular hypertension.
-
Study Design: A multi-center, randomized, double-masked, parallel-group clinical trial.
-
Washout Period: Discontinuation of all existing IOP-lowering medications for a specified period (e.g., 4 weeks) prior to baseline measurements.
-
Baseline Measurement: Diurnal IOP measurements are taken at multiple time points (e.g., 8 AM, 12 PM, 4 PM) to establish a baseline.
-
Randomization and Treatment: Patients are randomly assigned to receive either the investigational drug (e.g., this compound, Omidenepag Isopropyl) or a comparator drug (e.g., Latanoprost, Bimatoprost, or Timolol) administered as ophthalmic drops, typically once daily in the evening.
-
Follow-up Visits: Patients are followed up at regular intervals (e.g., weeks 2, 4, 8, 12, and months 6, 12) for IOP measurements at the same diurnal time points as baseline.
-
Outcome Measures: The primary efficacy endpoint is the mean change in IOP from baseline at the final follow-up visit. Secondary endpoints include the proportion of patients achieving a target IOP and the incidence of adverse events.
-
Statistical Analysis: Appropriate statistical methods, such as Analysis of Covariance (ANCOVA), are used to compare the mean IOP reduction between treatment groups.
Protocol 2: Assessment of Aqueous Humor Dynamics in Non-Human Primates
-
Animal Model: Use of cynomolgus monkeys with laser-induced ocular hypertension.
-
Treatment: Unilateral topical administration of the test compound (e.g., an EP2 agonist) or vehicle in the hypertensive eye for a specified duration (e.g., 7 days).
-
IOP Measurement: IOP is measured at multiple time points after the final dose using a pneumatonometer.
-
Aqueous Humor Flow and Outflow Facility: These parameters are evaluated using fluorophotometry.
-
Uveoscleral Outflow: This is calculated mathematically based on the measurements of aqueous humor flow and outflow facility.
-
Comparison: The effects of the drug treatment are compared to the vehicle-treated contralateral eye.
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes is crucial for a comprehensive understanding of these therapeutic agents.
Signaling Pathways
The distinct mechanisms of action of EP2 and FP receptor agonists on aqueous humor outflow are depicted below.
Caption: Signaling pathways of EP2 and FP receptor agonists in lowering IOP.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating an IOP-lowering drug.
Caption: Generalized workflow of a clinical trial for IOP-lowering drugs.
Safety Operating Guide
Navigating the Disposal of Aganepag Isopropyl: A Guide to Safe and Compliant Practices
Absence of specific public guidelines for the disposal of Aganepag Isopropyl necessitates a cautious and compliant approach based on established laboratory safety principles for research-grade chemicals. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to institutional and regulatory standards. This guide provides a framework for the proper handling and disposal of this compound, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) with disposal instructions was not publicly available, general safe handling practices for chemical compounds of this nature should be followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of research chemicals like this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and the spilled substance into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a research chemical.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS department for guidance on the disposal of any chemical, including this compound.
Personal protective equipment for handling Aganepag Isopropyl
Essential Safety and Handling Guide for Aganepag Isopropyl
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the safety information for the structurally similar compound, Omidenepag Isopropyl, and general laboratory best practices. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to minimize exposure.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn.[1] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary if handling powders or creating aerosols.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with eyes, skin, and inhalation of any dust or aerosols. Use only in areas with adequate exhaust ventilation. |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. For the powder form of the analogous compound Omidenepag Isopropyl, storage at -20°C is recommended for long-term stability (up to 3 years). |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Emergency | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Plan | Procedure |
| Spill Cleanup | Use full personal protective equipment during cleanup. Absorb solutions with a non-combustible, liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste according to regulations. Prevent spills from entering drains or water courses. |
| Waste Disposal | Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. For unused ophthalmic solutions, it is generally recommended to mix the leftover medicine with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and dispose of it in the trash. However, for a pure research compound, consult your institution's environmental health and safety office for specific guidance. |
Visualizing the Safe Handling Workflow
The following diagram outlines the logical steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
